Perfluorophenyl,1-4-diboronic acid
Description
Properties
IUPAC Name |
(4-borono-2,3,5,6-tetrafluorophenyl)boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4B2F4O4/c9-3-1(7(13)14)4(10)6(12)2(5(3)11)8(15)16/h13-16H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFMHMVKSMSUKNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C(=C1F)F)B(O)O)F)F)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4B2F4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Topic: Pi-pi Stacking Interactions in Fluorinated Boronic Acid Assemblies
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
A Senior Application Scientist's Guide to Harnessing Fluorine-Modulated Aromatic Interactions in Boronic Acid-Based Supramolecular Systems
This guide provides an in-depth exploration of the nuanced interplay between π-π stacking, fluorine substitution, and boronic acid functionalities. We move beyond textbook definitions to dissect the mechanistic drivers behind these interactions, offering field-proven insights into the design, synthesis, and characterization of these unique supramolecular assemblies. The content herein is structured to build a foundational understanding before delving into advanced concepts and practical applications relevant to materials science and drug development.
The Fundamentals of Aromatic Stacking: A Re-examination
π-π stacking is a noncovalent interaction that governs the three-dimensional arrangement of aromatic molecules in both biological systems, like the structure of DNA, and synthetic materials.[1] These interactions, arising from a combination of electrostatic, dispersion, and dipole-induced dipole forces, are critical in processes ranging from protein folding to the formation of molecular crystals.[1][2] While often depicted as a simple face-to-face sandwiching of rings, the reality is more complex, involving several key geometries.
Caption: Key geometries and contributing forces in π-π stacking interactions.
The energetic landscape of these interactions is delicate. A true face-to-face "sandwich" arrangement is often electrostatically disfavored due to the repulsion between the electron-rich π-clouds.[2] Consequently, parallel-displaced and T-shaped (or edge-to-face) geometries are frequently more stable and thus more common in crystal structures.[3]
The Fluorine Effect: Inverting the Rules of Engagement
The strategic introduction of fluorine atoms onto an aromatic ring dramatically alters its electronic properties, providing a powerful tool for tuning π-π interactions.[4] Fluorine's high electronegativity withdraws electron density from the π-system, transforming an electron-rich (π-basic) benzene ring into an electron-deficient (π-acidic) one.[5] This inversion of the molecular electrostatic potential is the causal driver behind the unique stacking behaviors observed in fluorinated aromatics.
-
Disruption of Conventional Stacking: The presence of fluorine can disrupt the typical π-π stacking observed in other halobenzenes.[3][6] The repulsion between the now electron-deficient centers of two fluorinated rings makes face-to-face interactions highly unfavorable.[6]
-
Promotion of Arene-Perfluoroarene Stacking: The most significant consequence is the creation of strong, favorable interactions between a fluorinated (π-acidic) ring and a non-fluorinated, electron-rich (π-basic) ring.[4][5] This "quadrupole-quadrupole" interaction is a cornerstone of crystal engineering with fluorinated compounds.
-
Emergence of Other Interactions: Fluorination also promotes different packing motifs, such as edge-to-face arrangements and C-H···F or F···F contacts, which become more significant in directing the supramolecular assembly.[6][7][8] Studies have shown that the specific positioning of fluorine atoms (e.g., 2,3,4- vs. 3,4,5-trifluorination) can lead to distinct parallel or angled molecular packing arrangements.[9][10]
Caption: Fluorination inverts electronic character, favoring mixed stacking.
The Boronic Acid Motif: A Versatile Anchor for Self-Assembly
Boronic acids [R-B(OH)₂] and their esters are exceptionally versatile building blocks in supramolecular chemistry.[7] Their utility stems from several key properties:
-
Lewis Acidity: The boron atom possesses a vacant p-orbital, making it a Lewis acid capable of accepting electron pairs.[11][12] This allows for the formation of dative bonds, most notably with nitrogen atoms from pyridyl linkers, to form stable "tweezer-type" assemblies.[7]
-
Reversible Covalent Bonding: Boronic acids react reversibly with 1,2- or 1,3-diols to form stable five- or six-membered cyclic esters.[11][13] This dynamic covalent chemistry is the basis for their widespread use in glucose sensors and stimuli-responsive drug delivery systems.[12][14][15]
-
Hydrogen Bonding: The -B(OH)₂ group is an excellent hydrogen bond donor and acceptor, capable of forming robust, predictable synthons that guide crystal packing.[16]
When combined with a fluorinated aryl ring, the boronic acid group's properties are further modulated. Fluorine substitution significantly increases the Lewis acidity of the boron atom, strengthening dative N→B bonds and enhancing the stability of the resulting assemblies.[7][17]
Characterizing Fluorinated Boronic Acid Assemblies
A multi-technique approach is essential to fully elucidate the structure and dynamics of these assemblies.
| Technique | Information Gained | Causality & Insights |
| Single-Crystal X-ray Diffraction (SXRD) | Precise 3D atomic coordinates, bond lengths, angles, and intermolecular distances.[18][19] | Provides definitive proof of π-π stacking geometries, C-H···F contacts, and N→B bond formation. It is the gold standard for visualizing the solid-state architecture.[16][20] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Information on molecular structure, aggregation state, and dynamics in solution.[21][22] | π-π stacking induces a characteristic upfield shift (shielding) of proton signals in ¹H NMR spectra due to the ring current effect of neighboring aromatic systems.[23] This provides evidence of stacking in the solution state, complementing solid-state data.[21] |
| Computational Modeling (DFT) | Interaction energies, molecular electrostatic potential surfaces, and optimized geometries.[9][16] | DFT calculations can quantify the strength of different noncovalent interactions (π-stacking, H-bonds, etc.), helping to rationalize why a particular supramolecular structure is favored over others.[10][24] |
| Fluorescence Spectroscopy | Changes in emission intensity or wavelength upon assembly or guest binding. | Many aromatic systems are fluorophores. The formation of stacked assemblies can lead to fluorescence quenching or excimer/exciplex formation, providing a sensitive probe for studying association events.[11][25] |
Experimental Protocol: Synthesis and Co-crystallization
This section provides a validated workflow for the synthesis of a fluorinated arylboronic acid and its subsequent self-assembly with a bipyridyl linker, a common strategy for studying these interactions.[7]
Part A: Synthesis of 4-Fluoro-3-(trifluoromethyl)phenylboronic Acid
-
Expertise & Rationale: This protocol uses a standard lithium-halogen exchange followed by quenching with a borate ester. This is a robust and high-yielding method for introducing a boronic acid group onto an aromatic ring. The low temperature (-78 °C) is critical to prevent side reactions of the highly reactive organolithium intermediate.
-
Step-by-Step Methodology:
-
Setup: Under an inert atmosphere (N₂ or Ar), add 1-bromo-4-fluoro-3-(trifluoromethyl)benzene (1.0 eq) to anhydrous THF (approx. 0.2 M solution) in a flame-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and dropping funnel.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (1.05 eq, 2.5 M in hexanes) dropwise over 20 minutes, ensuring the internal temperature does not exceed -70 °C. Stir for an additional 30 minutes at -78 °C. A successful lithiation is often indicated by a color change.
-
Borylation: Add triisopropyl borate (1.2 eq) dropwise, again maintaining the temperature below -70 °C. After the addition is complete, allow the mixture to slowly warm to room temperature and stir overnight.
-
Hydrolysis & Workup: Cool the reaction mixture to 0 °C and quench by the slow addition of 2 M HCl until the solution is acidic (pH ~1-2). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a hexanes/ethyl acetate mixture to yield the title compound as a white solid.
-
Validation: Confirm the product identity and purity using ¹H NMR, ¹⁹F NMR, ¹³C NMR, and mass spectrometry. The disappearance of the starting aryl bromide signal and the appearance of a broad singlet for the B(OH)₂ protons in ¹H NMR are key indicators of success.
-
Part B: Co-crystallization with 4,4'-Bipyridine
-
Expertise & Rationale: Slow evaporation is a reliable method for growing high-quality single crystals suitable for SXRD. The choice of solvent is crucial; a solvent system that dissolves both components but from which the co-crystal has limited solubility is ideal. The stoichiometry is chosen to favor the formation of a 2:1 "tweezer" adduct.[7]
-
Step-by-Step Methodology:
-
Preparation: In a small vial, dissolve the synthesized fluorinated boronic acid (2.0 eq) and 4,4'-bipyridine (1.0 eq) in a minimal amount of a suitable solvent, such as methanol or a chloroform/methanol mixture.
-
Crystallization: Gently warm the solution to ensure complete dissolution. Cover the vial with a cap containing a few pinholes to allow for slow evaporation of the solvent.
-
Incubation: Place the vial in a vibration-free location at a constant temperature. Crystals should form over several days to a week.
-
Isolation: Once suitable crystals have formed, carefully isolate them from the mother liquor using a pipette and wash them with a small amount of cold solvent.
-
Analysis: Analyze the crystals using Single-Crystal X-ray Diffraction to determine the solid-state structure and confirm the presence and geometry of π-π stacking interactions.
-
// Nodes A [label="Dissolve Components\n(Fluorinated Boronic Acid + Linker)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Slow Solvent Evaporation", fillcolor="#FBBC05", fontcolor="#202124"]; C [label="Crystal Nucleation & Growth", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="Isolate Crystals", fillcolor="#F1F3F4", fontcolor="#202124"]; E [label="Structural Analysis (SXRD)", fillcolor="#34A853", fontcolor="#FFFFFF"]; F [label="Data Interpretation", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges A -> B [label="Controlled Environment"]; B -> C [label="Days to Weeks"]; C -> D [label="Manual Selection"]; D -> E [label="Definitive Structure"]; E -> F [label="Identify Interactions"]; }
Caption: General workflow for co-crystallization via slow evaporation.
Applications and Future Outlook
The precise control over molecular assembly afforded by fluorinated boronic acids opens avenues in several advanced fields:
-
Drug Development: Boronic acids are already established as pharmacophores (e.g., in bortezomib). Understanding how fluorination impacts stacking with aromatic residues in protein active sites (cation-π or arene-perfluoroarene interactions) can guide the design of more potent and selective inhibitors.[19][26]
-
Sensing: The reversible binding of boronic acids to diols can be coupled with fluorescence changes.[12][13] Fluorinated aromatic systems can be designed to stack and quench fluorescence, which is then restored upon binding to a target analyte like glucose, forming the basis for highly sensitive sensors.[11][27]
-
Materials Science: These assemblies can be used to create porous crystalline materials (co-crystals) capable of selective guest inclusion, such as the separation of xylene isomers.[7] The tunable nature of the π-stacking interactions allows for the rational design of materials with specific host-guest properties.
The future of this field lies in designing increasingly complex, multi-component systems where the subtle interplay of fluorine-modulated π-stacking, hydrogen bonding, and reversible covalent interactions can be harnessed to create functional materials with emergent properties, such as stimuli-responsive drug delivery vehicles and advanced catalytic systems.[14][15][28]
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- X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors - PMC.
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- (IUCr) Boron–π interactions in two 3-(dihydroxyboryl)anilinium salts analyzed by crystallographic studies and supported by the noncovalent interactions (NCI) index theoretical approach.
- Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - MDPI.
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- Fluorination of aryl boronic acids using acetyl hypofluorite made directly from diluted fluorine.
- Recent Advances in π-Stacking Interaction-Controlled Asymmetric Synthesis - MDPI.
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An In-Depth Technical Guide to the Thermodynamic Stability of Perfluorophenyl-1,4-Diboronic Acid Linkers
Abstract
Perfluorophenyl-1,4-diboronic acid and its derivatives are emerging as critical components in the fields of materials science and drug development. Their unique electronic properties, conferred by the perfluorinated aromatic ring, and the versatile reactivity of the diboronic acid functionalities make them highly valuable linkers for the construction of advanced materials such as covalent organic frameworks (COFs) and functional polymers. This guide provides a comprehensive technical overview of the thermodynamic stability of these linkers, offering insights into their synthesis, thermal properties, and the experimental and computational methodologies used for their characterization. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of these fluorinated linkers in their work.
Introduction: The Significance of Perfluorinated Diboronic Acid Linkers
Perfluorophenyl-1,4-diboronic acid is a bifunctional organic molecule featuring a tetrafluorinated benzene ring functionalized with two boronic acid groups at the 1 and 4 positions. The strong electron-withdrawing nature of the fluorine atoms significantly influences the electronic properties of the aromatic ring and the acidity of the boronic acid moieties. This unique combination of features imparts several desirable characteristics to materials synthesized from these linkers:
-
Enhanced Acidity and Reactivity: The introduction of fluorine atoms into the aromatic ring enhances the Lewis acidity of the boronic acid groups.[1] This heightened reactivity can facilitate the formation of robust covalent bonds in various polymerization and cross-coupling reactions.
-
Modulated Intermolecular Interactions: The perfluorinated core can participate in non-covalent interactions, such as halogen bonding and π-π stacking, which can play a crucial role in directing the self-assembly of supramolecular structures.
-
Increased Thermal and Chemical Stability: The high strength of the carbon-fluorine bond contributes to the overall thermal and oxidative stability of the resulting materials. This is a critical attribute for applications in demanding environments.
-
Unique Physicochemical Properties: Fluorination can impart hydrophobicity and other unique surface properties to materials, which is advantageous in applications ranging from gas separation membranes to low-adhesion coatings.
These properties make perfluorophenyl-1,4-diboronic acid a linker of great interest for the synthesis of materials with tailored electronic, thermal, and chemical properties.
Synthesis and Purity Considerations
The thermodynamic stability of perfluorophenyl-1,4-diboronic acid is intrinsically linked to its purity. The presence of synthetic byproducts or residual starting materials can significantly impact its thermal behavior. Several synthetic routes to aryl boronic acids have been developed, with the most common involving the reaction of an organometallic intermediate with a borate ester.[2]
A general synthetic pathway is outlined below:
Caption: Generalized synthesis workflow for perfluorophenyl-1,4-diboronic acid.
Key Considerations for Synthesis and Purification:
-
Anhydrous Conditions: The formation of the organometallic intermediate is highly sensitive to moisture and requires strictly anhydrous reaction conditions.
-
Temperature Control: Low temperatures are typically required during the lithiation/Grignard formation and borylation steps to minimize side reactions.
-
Purification: Purification is often achieved through recrystallization. It is crucial to remove any partially substituted or hydrolyzed byproducts, as these can act as defect sites in subsequent polymerization reactions and lower the overall thermal stability of the final material.
Assessing Thermodynamic Stability: Experimental Protocols
The thermodynamic stability of perfluorophenyl-1,4-diboronic acid is primarily evaluated using thermal analysis techniques, namely Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is invaluable for determining the decomposition temperature and identifying mass loss events associated with dehydration or degradation.
Detailed Experimental Protocol for TGA:
-
Sample Preparation:
-
Ensure the perfluorophenyl-1,4-diboronic acid sample is finely ground and homogeneous to ensure uniform heat transfer.
-
Accurately weigh 5-10 mg of the sample into a clean, tared TGA crucible (typically alumina or platinum).[3]
-
-
Instrument Setup:
-
Place the crucible in the TGA instrument's microbalance.
-
Select the desired atmosphere. An inert atmosphere (e.g., nitrogen or argon) is crucial to prevent oxidative degradation and isolate the intrinsic thermal stability.
-
Set the gas flow rate (typically 20-50 mL/min).
-
-
Temperature Program:
-
Equilibrate the sample at a starting temperature (e.g., 30 °C) for a few minutes to ensure thermal stability.
-
Ramp the temperature at a constant rate, typically 10 °C/min, to a final temperature well above the expected decomposition point (e.g., 800 °C).
-
-
Data Analysis:
-
Plot the sample mass (or mass percentage) as a function of temperature.
-
The onset temperature of decomposition is determined from the initial significant mass loss.
-
The derivative of the TGA curve (DTG) can be plotted to identify the temperatures of maximum decomposition rates.
-
Caption: Experimental workflow for Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting points, glass transitions, and other phase transitions.
Detailed Experimental Protocol for DSC:
-
Sample Preparation:
-
Accurately weigh 2-5 mg of the finely ground sample into a DSC pan (typically aluminum).
-
Hermetically seal the pan to prevent sublimation or reaction with the atmosphere.
-
-
Instrument Setup:
-
Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.
-
Set the desired atmosphere (typically inert gas like nitrogen).
-
-
Temperature Program:
-
Equilibrate the sample at a starting temperature.
-
Ramp the temperature at a controlled rate (e.g., 10 °C/min) through the expected melting range.
-
A heat-cool-heat cycle is often employed to erase the thermal history of the sample.
-
-
Data Analysis:
-
Plot the heat flow as a function of temperature.
-
Endothermic events, such as melting, appear as peaks. The peak onset provides the melting point.
-
The area under the melting peak can be integrated to determine the enthalpy of fusion.
-
Caption: Experimental workflow for Differential Scanning Calorimetry (DSC).
Expected Thermal Behavior and Data Interpretation
| Compound | Melting Point (°C) | Decomposition Characteristics |
| Benzene-1,4-diboronic acid | >350 (lit.)[1] | High thermal stability, decomposes above 350 °C.[1] |
| Perfluorinated Aromatic Polymers | N/A (often amorphous) | Generally exhibit high thermal stability, with decomposition onsets often exceeding 400-500 °C in inert atmospheres. |
| Perfluorophenyl-1,4-diboronic Acid (Expected) | High, likely >300 | Expected to exhibit high thermal stability due to the perfluorinated ring. Initial mass loss in TGA may be due to the condensation of boronic acid groups to form boroxines.[4] |
Interpretation of TGA Data:
-
Initial Mass Loss (100-200 °C): This is often attributed to the loss of water molecules through the condensation of boronic acid groups to form cyclic boroxine anhydrides. This is a reversible process in the presence of moisture.
-
Major Decomposition (>350-400 °C): The onset of significant mass loss indicates the cleavage of C-B and C-C bonds within the molecule, leading to the degradation of the linker. The perfluorinated aromatic core is expected to contribute to a higher decomposition temperature compared to its non-fluorinated counterpart.
Interpretation of DSC Data:
-
Melting Point: A sharp endothermic peak will indicate the melting point of the crystalline solid. A high melting point is expected due to the rigid aromatic structure and potential for strong intermolecular interactions.
-
Other Transitions: The absence of other significant thermal events before melting would suggest a high degree of purity.
Computational Insights into Stability
Computational chemistry provides a powerful tool for understanding the thermodynamic stability of molecules at a fundamental level. Density Functional Theory (DFT) calculations can be employed to determine bond dissociation energies (BDEs), which are a direct measure of bond strength.
Key Computational Approaches:
-
Bond Dissociation Energy (BDE) Calculations: Computational studies on organoboron compounds have investigated the homolytic BDE of the C-B bond.[3] These studies can reveal the influence of substituents on bond strength. For perfluorophenyl-1,4-diboronic acid, the electron-withdrawing fluorine atoms are expected to strengthen the C-B bond, contributing to higher thermal stability.
-
Decomposition Pathway Modeling: More advanced computational models can simulate the thermal decomposition process, identifying the lowest energy pathways for fragmentation.[5] This can provide insights into the initial steps of thermal degradation and the nature of the decomposition products.
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Solubility Profile of Perfluorophenyl-1,4-diboronic Acid in Polar Solvents: A Theoretical and Practical Guide
An In-depth Technical Guide
Abstract
Perfluorophenyl-1,4-diboronic acid (tetrafluoro-1,4-phenylenediboronic acid) is a pivotal building block in supramolecular chemistry, organic electronics, and the synthesis of Covalent Organic Frameworks (COFs). Its utility in these fields is fundamentally governed by its behavior in solution, yet a consolidated guide on its solubility characteristics remains elusive. This technical document provides a comprehensive analysis of the factors expected to govern the solubility of perfluorophenyl-1,4-diboronic acid in polar solvents. We synthesize foundational principles of boronic acid chemistry with data from analogous compounds to build a predictive solubility framework. Furthermore, this guide furnishes a robust, field-proven experimental protocol for researchers to accurately determine its solubility, ensuring reliable and reproducible results for downstream applications.
Introduction: The Structural Significance of Perfluorophenyl-1,4-diboronic Acid
Perfluorophenyl-1,4-diboronic acid is a bifunctional organic linker featuring a rigid, electron-deficient tetrafluorinated phenyl core flanked by two boronic acid moieties. The strong carbon-fluorine bonds lend significant thermal and chemical stability to the core, while the boronic acid groups provide reactive handles for forming reversible covalent bonds, most notably through condensation reactions with diols to form boronate esters or self-condensation to form boroxine anhydrides.
The successful application of this molecule in solution-phase synthesis or material fabrication is critically dependent on achieving sufficient concentration in a suitable solvent. Poor solubility can lead to incomplete reactions, low yields, and difficulties in purification and characterization. This guide addresses this challenge by examining the key chemical equilibria at play and providing a practical framework for solubility assessment.
Theoretical Framework: Key Equilibria Governing Solubility
The solubility of any boronic acid is not a single, static value but is dictated by a series of dynamic equilibria that are highly sensitive to the surrounding environment (solvent, pH, water content). For perfluorophenyl-1,4-diboronic acid, two equilibria are paramount.
The Boronic Acid ⇌ Boroxine Anhydride Equilibrium
In the solid state and in non-aqueous or low-water content solvents, boronic acids readily undergo intermolecular dehydration to form cyclic boroxine anhydrides[1][2]. This trimerization process significantly increases the molecular weight and reduces the number of polar hydroxyl groups available for hydrogen bonding with the solvent, generally leading to a decrease in solubility.
The presence of the electron-withdrawing perfluorophenyl ring is expected to enhance the Lewis acidity of the boron centers, potentially favoring the boroxine form in aprotic solvents. The addition of water or other protic solvents is required to hydrolyze the boroxine back to the monomeric boronic acid, which is typically more soluble[1].
The Trigonal Acid ⇌ Tetrahedral Boronate Equilibrium
In aqueous or protic media, the boronic acid group acts as a weak Lewis acid. The sp²-hybridized, trigonal planar boron atom can accept a hydroxide ion to form a more soluble, sp³-hybridized, tetrahedral anionic boronate species[3][4]. This equilibrium is pH-dependent.
The highly electronegative fluorine atoms on the phenyl ring exert a strong electron-withdrawing effect, which increases the Lewis acidity of the boron atoms. This is expected to lower the pKa of perfluorophenyl-1,4-diboronic acid compared to its non-fluorinated analog, 1,4-benzenediboronic acid. Consequently, the more hydrophilic and soluble anionic boronate form will be generated at a lower pH, a critical consideration for buffered systems[3][5]. The transition from a neutral trigonal species to a charged tetrahedral one generally increases hydrophilicity and, therefore, solubility[4].
Caption: Key equilibria influencing the solubility of boronic acids in solution.
Expected Solubility Profile and Data from Analogous Compounds
While specific, publicly available quantitative solubility data for perfluorophenyl-1,4-diboronic acid is scarce, we can formulate a robust hypothesis based on its structure and data from analogous, non-fluorinated, and partially fluorinated compounds.
-
Polar Aprotic Solvents (DMF, DMSO, THF, Acetone): Phenylboronic acid and its derivatives generally show good solubility in these solvents[6][7][8]. The polar nature of the solvent can effectively solvate the boronic acid's hydroxyl groups. It is highly probable that perfluorophenyl-1,4-diboronic acid will be readily soluble in solvents like DMF and DMSO.
-
Polar Protic Solvents (Alcohols, Water): Solubility in these solvents is more complex. While alcohols like methanol are often good solvents for boronic acids, water solubility can be limited[8]. The introduction of fluorine atoms often decreases aqueous solubility[9]. Therefore, perfluorophenyl-1,4-diboronic acid is expected to have lower water solubility than its non-fluorinated counterpart.
The table below summarizes known solubility data for relevant analogs to provide a comparative baseline.
| Compound | Solvent | Solubility (at Temp) | Source |
| Phenylboronic Acid | Water | ~10 g/L (20 °C) | [9] |
| 1,4-Benzenediboronic Acid | Water | 2.5% w/v (~25 g/L) | [10] |
| 1,4-Benzenediboronic Acid | Methanol | Soluble | [10] |
| 3,4-Difluorophenylboronic Acid | Methanol | Soluble | [8] |
| 3,4-Difluorophenylboronic Acid | DMF, THF | Expected to be soluble | [8] |
| 2-(Trifluoromethyl)phenylboronic acid | Water | Less soluble than Phenylboronic Acid | [9] |
This comparative data strongly suggests that researchers should prioritize polar aprotic solvents for solubilizing perfluorophenyl-1,4-diboronic acid, while aqueous systems may require pH adjustment to leverage the formation of the more soluble boronate anion.
Experimental Protocol: Thermodynamic Solubility Determination via Shake-Flask Method
The Saturation Shake-Flask method is the gold-standard for determining thermodynamic solubility, providing the equilibrium concentration of a solute in a solvent at a given temperature[11][12].
Principle
An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a period sufficient to reach equilibrium. The resulting saturated solution is then separated from the excess solid, and the concentration of the dissolved compound is quantified using a suitable analytical technique.
Materials and Equipment
-
Perfluorophenyl-1,4-diboronic acid (solid)
-
Solvent of interest (e.g., HPLC-grade DMSO, DMF, Water)
-
Glass vials with PTFE-lined screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE, low-binding)
-
Calibrated analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or Mass Spectrometer (MS)
-
Volumetric flasks and pipettes
Step-by-Step Methodology
-
Preparation: Add an excess of solid perfluorophenyl-1,4-diboronic acid to a pre-weighed glass vial. An amount that is visibly in excess after equilibration (e.g., 5-10 mg per mL of solvent) is sufficient. Record the exact mass added.
-
Solvent Addition: Accurately add a known volume of the desired solvent to the vial.
-
Equilibration: Securely cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the suspension for at least 48-72 hours.[12][13] Causality Note: A long equilibration time is crucial to overcome kinetic barriers and ensure the system reaches true thermodynamic equilibrium, accounting for potential slow conversions between the boronic acid and its boroxine form[1].
-
Phase Separation: After equilibration, allow the vials to rest for a short period to let the bulk of the solid settle. Carefully withdraw an aliquot of the supernatant.
-
Primary Separation: Centrifuge the aliquot at high speed (e.g., >10,000 x g) for 15-20 minutes to pellet the suspended solid.
-
Secondary Separation: Immediately after centrifugation, filter the supernatant through a 0.22 µm syringe filter into a clean analysis vial. Trustworthiness Note: Filtration removes fine particulates that could falsely elevate the measured concentration. Using a low-binding filter material like PTFE is critical to prevent loss of the analyte[11].
-
-
Sample Dilution: Promptly perform a precise, gravimetric dilution of the saturated filtrate into the mobile phase to be used for analysis. This prevents the compound from precipitating upon cooling and brings the concentration within the calibrated range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated HPLC method with a calibration curve prepared from known concentrations of perfluorophenyl-1,4-diboronic acid. The UV absorbance of the fluorinated phenyl ring provides a strong chromophore for detection.
-
Solid Phase Analysis: Recover the excess solid from the vial after the experiment. Dry it and analyze it using a technique like X-ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC). Self-Validation Note: This step is critical to confirm that the compound has not changed its solid form (e.g., converted to a different polymorph or a solvate) during the experiment, which would invalidate the result[12].
-
Calculation: Calculate the original concentration in the saturated solution by accounting for the dilution factor. Report the solubility in units of mg/mL or mol/L.
Caption: Experimental workflow for the Shake-Flask solubility determination.
Conclusion
References
-
AA Blocks. (2019, October 31). Chemistry Of Boronic Esters. Available at: [Link]
-
United States Pharmacopeia. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. SciSpace. Available at: [Link]
-
Avdeef, A. (2007). A review of methods for solubility determination in biopharmaceutical drug characterisation. ResearchGate. Available at: [Link]
-
Wulff, G. (n.d.). Possible equilibria in aqueous solutions of a boronic acid and a hydroxycarboxylic acid. ResearchGate. Available at: [Link]
-
Bull, J. A., et al. (2021). The Boroxine–Boronic Acid Equilibrium. University of Edinburgh Research Explorer. Available at: [Link]
-
Raytor. (2024, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Available at: [Link]
-
World Health Organization (WHO). (n.d.). Annex 4: Equilibrium solubility determination. Available at: [Link]
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Li, M., et al. (2011). Probing the General Time Scale Question of Boronic Acid Binding with Sugars in Aqueous Solution at Physiological pH. PMC. Available at: [Link]
-
Nowak, P., et al. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data, 65(9), 4583–4591. Available at: [Link]
-
Hens, B., et al. (2018). Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. PubMed. Available at: [Link]
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Leszczyński, P., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. ResearchGate. Available at: [Link]
-
Wikipedia. (n.d.). Phenylboronic acid. Available at: [Link]
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Chem-Space. (n.d.). Chemical Synthesis and Properties of Boronic acids. Available at: [Link]
- Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.
-
Das, S., et al. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. University of Pittsburgh Archive. Available at: [Link]
-
Leszczyński, P., et al. (2017). Solubility of phenylboronic compounds in water. SciSpace. Available at: [Link]
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Introduction to fluorinated covalent organic frameworks (COFs) precursors
Topic: Engineering Fluorinated Covalent Organic Frameworks (COFs): Precursors, Synthesis, and Therapeutic Applications Content Type: Technical Whitepaper Audience: Researchers, Senior Scientists, and Drug Development Professionals
Executive Summary
The incorporation of fluorine into Covalent Organic Frameworks (COFs) represents a paradigm shift in reticular chemistry. While standard COFs offer porosity and crystallinity, Fluorinated COFs (F-COFs) introduce unique electronic, steric, and hydrophobic properties critical for advanced applications, particularly in drug delivery and separation sciences.
This guide moves beyond basic synthesis to explore the causality of fluorination: how the high electronegativity of fluorine modulates monomer reactivity, stabilizes 2D
The Fluorine Effect in Reticular Chemistry
To engineer F-COFs effectively, one must understand the "Fluorine Effect" on the reticular backbone. It is not merely a substitution; it is an electronic modulation of the framework.
-
Polarized
- Stacking: In non-fluorinated COFs, layer stacking is driven by standard - interactions. In F-COFs, the electron-withdrawing nature of fluorine depletes electron density in the aromatic ring (creating a -acidic center). This facilitates strong electrostatic interactions with electron-rich linkers (donors), significantly enhancing the crystallinity and stability of the AA-stacking mode. -
Hydrophobicity & Lipophilicity: The C-F bond has a low polarizability and high hydrophobicity. This creates "Teflon-like" pore channels, which are critical for:
-
Drug Delivery: Enhancing the loading of hydrophobic drugs and facilitating transport across lipid bilayers.
-
Stability: Shielding the hydrolytically sensitive imine linkages from water attack.
-
Mechanistic Pathway: The Fluorine Influence[1]
Figure 1: The cascade of physicochemical changes induced by fluorination in COF precursors.
Classification of Fluorinated Precursors
The selection of precursors dictates the topology and pore size.[1] In F-COFs, the fluorinated moiety is typically the aldehyde (linear linker) or the knot (node), though fluorinated aldehydes are more synthetically accessible.
Table 1: Comparative Analysis of Key Fluorinated Precursors
| Precursor Name | Structure Type | Fluorine Count | Key Feature | Application Context |
| TFTA (2,3,5,6-tetrafluoroterephthalaldehyde) | Linear Linker ( | 4 | High reactivity; induces strong stacking. | High-crystallinity imine COFs (e.g., with TAPB). |
| DFPA (2,5-difluoroterephthalaldehyde) | Linear Linker ( | 2 | Moderate reactivity; balances stability/reversibility. | Drug delivery vehicles (e.g., DF-TAPB-COF).[2][3][4][5] |
| OF-BPDCA (Octafluoro-4,4'-biphenyldicarboxaldehyde) | Extended Linker ( | 8 | Expanded pore size; superhydrophobic. | Large molecule separation; gas storage. |
| TFPPy (1,3,6,8-tetrakis(4-formylphenyl)pyrene)* | Knot ( | 0 (Base) | Note: Often paired with fluorinated amines. | Optoelectronic F-COFs. |
Note: While fluorinated amines (e.g., tetrafluorophenylenediamine) exist, fluorinated aldehydes are preferred because the electron-withdrawing fluorine increases the electrophilicity of the carbonyl carbon, facilitating the nucleophilic attack by the amine.
Synthesis Protocol: The "Gold Standard" Solvothermal Method
Objective: Synthesis of a highly crystalline 2D F-COF (e.g., reacting TFTA with TAPB) via Schiff-base condensation.
Scientific Rationale: The reaction between an amine and an aldehyde is reversible. To obtain a crystalline COF (thermodynamic product) rather than an amorphous polymer (kinetic product), the reaction must be slow enough to allow for "error correction" (bond breaking and reforming).
-
Challenge: Fluorinated aldehydes are more reactive (more electrophilic).
-
Solution: We use a modulator (Acetic Acid) and a specific solvent mixture to control the equilibrium.
Step-by-Step Methodology
-
Precursor Preparation:
-
Weigh TFTA (0.15 mmol) and TAPB (0.10 mmol) into a Pyrex tube (o.d. × i.d. = 10 × 8 mm).
-
Note: Stoichiometry is critical (1.5:1 ratio of aldehyde to amine functional groups) to minimize defects.
-
-
Solvent System:
-
Add o-Dichlorobenzene (o-DCB) (1.9 mL) and n-Butanol (0.1 mL).
-
Why this mix? o-DCB is a good solvent for aromatic stacking; n-Butanol aids in solubility and pore formation.
-
-
Catalytic Modulation:
-
Add 6M Aqueous Acetic Acid (0.2 mL).
-
Mechanism: The acid protonates the carbonyl oxygen, activating it, but the water present pushes the equilibrium slightly backward (hydrolysis), allowing for defect repair/crystallization.
-
-
Degassing (Critical Step):
-
Flash freeze the tube in liquid nitrogen.
-
Perform 3 cycles of Freeze-Pump-Thaw to remove oxygen (which oxidizes amines) and moisture.
-
Flame-seal the tube under vacuum.
-
-
Solvothermal Synthesis:
-
Place the sealed tube in an oven at 120°C for 72 hours .
-
Observation: A yellow/orange precipitate will form. The long duration ensures the transition from amorphous to crystalline.
-
-
Isolation & Activation:
Workflow Visualization
Figure 2: Validated workflow for the synthesis of imine-linked Fluorinated COFs.
Application in Drug Delivery
For drug development professionals, F-COFs offer a distinct advantage over MOFs or standard polymers: Biocompatibility + Lipophilicity.
-
Case Study: DF-TAPB-COF (Difluoro-functionalized).
Mechanism of Action:
-
Loading: The fluorinated pore walls interact with the drug via hydrogen bonding (F···H-N or F···H-O) and hydrophobic effects.[7][8][9] This results in exceptionally high loading capacities (e.g., ~69 wt% for 5-FU).[3][4][5]
-
Protection: The hydrophobic shell prevents premature degradation of the drug in the bloodstream.
-
Cellular Uptake: The lipophilic nature of the F-COF surface mimics cell membranes, enhancing endocytosis rates in cancer cells (e.g., MCF-7 lines).
Data Summary (DF-TAPB-COF):
-
BET Surface Area: ~2000+ m²/g
-
Pore Size: ~2.4 nm (Mesoporous, ideal for drug encapsulation)
-
Cytotoxicity: Low (High cell viability >90% at therapeutic concentrations)
References
-
Fluorinated Covalent Organic Frameworks for Efficient Drug Delivery. Source: National Institutes of Health (NIH) / PubMed URL:[Link]
-
Experimental and Theoretical Insight into the Effect of Fluorine Substituents on the Properties of Azine Linked Covalent Organic Frameworks. Source: Royal Society of Chemistry (CrystEngComm) URL:[10][Link]
-
Synthesis and Characterization of a Crystalline Imine-Based Covalent Organic Framework with Triazine Node and Biphenyl Linker and Its Fluorinated Derivate. Source: National Institutes of Health (NIH) / PMC URL:[Link]
-
Substitution and Orientation Effects on the Crystallinity and PFAS Adsorption of Olefin-Linked 2D COFs. Source: ACS Applied Materials & Interfaces URL:[Link]
-
Ambient Aqueous Synthesis of Imine-Linked Covalent Organic Frameworks. Source: Journal of the American Chemical Society (JACS) URL:[Link]
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Methodological & Application
Application Notes and Protocols for Saccharide Sensing Using Perfluorophenyl-1,4-diboronic Acid
Introduction: The Advantage of Fluorination in Boronic Acid-Based Saccharide Sensing
Boronic acids have emerged as a cornerstone in the design of synthetic receptors for saccharides due to their ability to form reversible covalent bonds with cis-1,2- and -1,3-diols, which are structural hallmarks of sugars.[1][2] This interaction forms the basis of a variety of sensing platforms, including those that produce a fluorescent or colorimetric signal upon saccharide binding.[3][4] A significant advancement in this field is the use of fluorinated phenylboronic acids, which offer distinct advantages over their non-fluorinated counterparts.
The introduction of electron-withdrawing fluorine atoms to the phenyl ring, as in perfluorophenyl-1,4-diboronic acid, significantly increases the Lewis acidity of the boron centers.[5] This enhanced acidity lowers the pKa of the boronic acid, enabling it to bind with saccharides more effectively at physiological pH (around 7.4).[5] This is a critical feature for applications in biological and clinical settings. The perfluorinated aromatic core also provides a unique platform for constructing sensor arrays with distinct recognition patterns.
This document provides detailed application notes and protocols for utilizing perfluorophenyl-1,4-diboronic acid in saccharide sensing applications, with a focus on an indicator displacement assay (IDA).
Sensing Mechanism: The Indicator Displacement Assay (IDA)
The indicator displacement assay is a powerful and versatile method for detecting saccharides.[2][6] In this approach, a complex is formed between the boronic acid receptor (perfluorophenyl-1,4-diboronic acid) and a reporter molecule (an indicator dye) that also contains a diol group, such as Alizarin Red S (ARS).[7][8] The binding of the boronic acid to the dye results in a distinct colorimetric or fluorescent signal.
When a saccharide is introduced to the system, it competes with the indicator for binding to the boronic acid. Due to the generally higher affinity of the boronic acid for the saccharide, the indicator is displaced, leading to a reversal of the initial signal change.[6] This change in signal is proportional to the concentration of the saccharide, allowing for quantitative analysis.
Caption: General workflow for the Indicator Displacement Assay.
Synthesis of Perfluorophenyl-1,4-diboronic Acid
While perfluorophenyl-1,4-diboronic acid is commercially available, a synthetic route is provided here for researchers who wish to prepare it in-house. A common method involves a lithium-halogen exchange followed by borylation.
Protocol 1: Synthesis from 1,4-Dibromo-2,3,5,6-tetrafluorobenzene
This protocol is adapted from general procedures for the synthesis of arylboronic acids.[9][10]
Materials:
-
1,4-Dibromo-2,3,5,6-tetrafluorobenzene
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
-
Triisopropyl borate
-
Hydrochloric acid (HCl), aqueous solution (e.g., 1 M)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or nitrogen gas for inert atmosphere
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen/argon inlet, add 1,4-dibromo-2,3,5,6-tetrafluorobenzene (1.0 equiv) and dissolve it in anhydrous THF.
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-BuLi (2.2 equiv) dropwise via the dropping funnel, maintaining the temperature below -70 °C. Stir the mixture at -78 °C for 1-2 hours.
-
Borylation: To the cooled solution, add triisopropyl borate (2.5 equiv) dropwise, again keeping the temperature below -70 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Hydrolysis: Cool the reaction mixture in an ice bath and slowly quench by adding 1 M HCl. Stir vigorously for 1-2 hours.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volumes of THF).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Purification: Filter to remove the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel to yield perfluorophenyl-1,4-diboronic acid.
Caption: Synthetic route to perfluorophenyl-1,4-diboronic Acid.
Application Protocol: Colorimetric Saccharide Sensing using an Indicator Displacement Assay
This protocol describes a general method for the colorimetric detection and discrimination of saccharides using perfluorophenyl-1,4-diboronic acid and Alizarin Red S (ARS) as the indicator. This method is adapted from established IDA protocols for other phenylboronic acids.[6][7]
Materials:
-
Perfluorophenyl-1,4-diboronic acid
-
Alizarin Red S (ARS)
-
Phosphate buffer (e.g., 50 mM, pH 7.4)
-
Monosaccharides for testing (e.g., D-glucose, D-fructose, D-galactose, etc.)
-
96-well microplates
-
Microplate reader capable of measuring absorbance in the visible range (e.g., 400-600 nm)
Protocol 2: Saccharide Detection with Perfluorophenyl-1,4-diboronic Acid and ARS
-
Stock Solution Preparation:
-
Prepare a stock solution of perfluorophenyl-1,4-diboronic acid in a suitable solvent (e.g., DMSO or methanol) and then dilute with the phosphate buffer to the desired working concentration (e.g., 1 mM).
-
Prepare a stock solution of Alizarin Red S in the phosphate buffer (e.g., 1 mM).
-
Prepare stock solutions of the saccharides to be tested in the phosphate buffer (e.g., 1 M).
-
-
Assay Setup:
-
In a 96-well microplate, add the perfluorophenyl-1,4-diboronic acid solution and the ARS solution to each well. The optimal ratio of boronic acid to ARS should be determined experimentally but a 1:1 or 2:1 ratio is a good starting point.
-
Add varying concentrations of each saccharide to different wells. Include control wells with no saccharide.
-
Bring the final volume of each well to a constant value (e.g., 200 µL) with the phosphate buffer.
-
-
Incubation and Measurement:
-
Incubate the microplate at a constant temperature (e.g., 25 °C) for a sufficient time to allow the binding equilibrium to be reached (e.g., 15-30 minutes).
-
Measure the absorbance spectrum of each well using a microplate reader. The change in absorbance at the wavelength of maximum difference between the complexed and free ARS should be monitored.
-
-
Data Analysis:
-
Plot the change in absorbance as a function of saccharide concentration to generate binding isotherms.
-
For sensor array applications, the response patterns (changes in absorbance at multiple wavelengths or with different boronic acid/dye combinations) for each saccharide can be analyzed using statistical methods like Linear Discriminant Analysis (LDA) to achieve discrimination between different saccharides.[3]
-
Data Presentation and Interpretation
The binding affinities of perfluorophenyl-1,4-diboronic acid for different saccharides can be quantified by determining the binding constants (Kₐ) from the titration data. A higher binding constant indicates a stronger interaction.
Table 1: Representative Binding Data for Phenylboronic Acids with Saccharides
| Saccharide | Typical Binding Constant (Kₐ, M⁻¹) with Phenylboronic Acid | Expected Trend with Perfluorophenyl-1,4-diboronic Acid |
| D-Fructose | High | Highest affinity due to the presence of favorable cis-diols in its furanose form. |
| D-Galactose | Moderate | Moderate affinity. |
| D-Glucose | Low | Lower affinity compared to fructose. |
| D-Mannose | Low | Lower affinity. |
Note: The actual binding constants for perfluorophenyl-1,4-diboronic acid need to be determined experimentally following the protocol above. The enhanced Lewis acidity is expected to lead to higher binding constants overall compared to unsubstituted phenylboronic acid.
Troubleshooting and Key Considerations
-
pH Control: The pH of the buffer is critical as it affects the equilibrium between the neutral boronic acid and the anionic boronate form, which is the active species for diol binding.[3] The optimal pH should be determined for each specific application.
-
Solvent Effects: The use of organic co-solvents may be necessary to solubilize the boronic acid, but their concentration should be minimized as they can affect the binding affinities.
-
Indicator Choice: While ARS is a common choice, other diol-containing dyes can be used. The selection of the indicator will influence the sensitivity and dynamic range of the assay.
-
Interference: Other diol-containing molecules in the sample may interfere with the assay. The selectivity of the sensor should be evaluated against potential interferents.
Conclusion
Perfluorophenyl-1,4-diboronic acid is a promising building block for the development of robust and sensitive saccharide sensors. Its enhanced Lewis acidity due to the perfluorinated ring allows for effective operation at physiological pH. The indicator displacement assay described herein provides a straightforward and adaptable method for the colorimetric detection and discrimination of saccharides. This approach has significant potential for applications in clinical diagnostics, food quality control, and various other fields requiring the monitoring of sugar levels.
References
- Brooks WLA, Sumerlin BS. Synthesis and Applications of Boronic Acid-Containing Polymers: From Materials to Medicine. Chem Rev. 2016;116(3):1375–1397.
- Wu X, Li Z, Chen XX, Fossey JS, James TD, Jiang YB. Selective sensing of saccharides using simple boronic acids and their aggregates. Chem Soc Rev. 2013;42(20):8032–8048.
- Kubik, S. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules. 2022;27(11):3425.
- Galan, M. C., et al. Sensitive and specific detection of saccharide species based on fluorescence: update from 2016. Journal of Materials Chemistry B. 2023;11(20):4343-4366.
- Liu, G., Long, Z., & Xing, G. Simple Boronic Acid-Appended Sensor Array for Saccharides by Linear Discriminant Analysis. Sensors. 2025;25(15):6533.
- Bosch, L. I., Fyles, T. M., & James, T. D. Binary and ternary phenylboronic acid complexes with saccharides and Lewis bases. Tetrahedron. 2004;60(49):11175–11190.
- Williams GT, Kedge JL, Fossey JS. Molecular Boronic Acid-Based Saccharide Sensors. ACS Sens. 2021;6(4):1508–1528.
- Sasaki Y, Zhang Z, Minami T. A Saccharide Chemosensor Array Developed Based on an Indicator Displacement Assay Using a Combination of Commercially Available Reagents. Frontiers in Chemistry. 2019;7:49.
- Pianella, M., et al. Dye Displacement Assay for Saccharides using Benzoxaborole Hydrogels. ChemistryOpen. 2018;7(2):148-151.
-
Towards the development of surface-confined fluorescence boronic acid-based sensors for saccharide detection - UBIRA ETheses - University of Birmingham. [Link].
-
Sensitive and specific detection of saccharide species based on fluorescence: update from 2016 - PMC. [Link].
-
Polymer indicator displacement assay: electrochemical glucose monitoring based on boronic acid receptors and graphene foam competitively binding with poly-nordihydroguaiaretic acid - Analyst (RSC Publishing). [Link].
-
(A) Illustration of indicator displacement assay where the analyte... | Download Scientific Diagram - ResearchGate. [Link].
-
Alizarin Red S as an electrochemical indicator for saccharide recognition - ResearchGate. [Link].
- Springsteen, G. and Wang, B. Alizarin Red S.
-
Synthesis and characterization of poly(2,3,5,6-tetrafluoro-1,4-phenylenevinylene) - Chemical Communications (RSC Publishing). [Link].
- Molander, G. A., & Trice, S. L. J. A General Method for Suzuki–Miyaura Coupling Reactions Using Lithium Triisopropyl Borates. Organic letters. 2012;14(17):4606-4609.
-
Preparation of 1,4-dibromotetrafluorobenzene from 4-bromotetrafluorobenzenethiol and bromine. Reactions of 1,4-dibromotetrafluorobenzene with KSH - Fluorine notes. [Link].
- D. S. Matteson, et al.
-
Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid - University of Pittsburgh. [Link].
Sources
- 1. CN104926617A - Synthesis method for 2,3,5,6-tetrafluorophenol - Google Patents [patents.google.com]
- 2. Sensitive and specific detection of saccharide species based on fluorescence: update from 2016 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simple Boronic Acid-Appended Sensor Array for Saccharides by Linear Discriminant Analysis [mdpi.com]
- 4. UBIRA ETheses - Towards the development of surface-confined fluorescence boronic acid-based sensors for saccharide detection [etheses.bham.ac.uk]
- 5. Development of porphyrin-based fluorescent sensors and sensor arrays for saccharide recognition [html.rhhz.net]
- 6. Frontiers | A Saccharide Chemosensor Array Developed Based on an Indicator Displacement Assay Using a Combination of Commercially Available Reagents [frontiersin.org]
- 7. d-nb.info [d-nb.info]
- 8. Alizarin Red S. as a general optical reporter for studying the binding of boronic acids with carbohydrates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. US3642916A - Preparation of 1 2 4 5-tetrafluorobenzene - Google Patents [patents.google.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
Preparation of metal-organic frameworks (MOFs) with fluorinated linkers
Executive Summary
The incorporation of fluorine into metal-organic frameworks (MOFs)—specifically through fluorinated organic linkers—fundamentally alters the physicochemical landscape of the pore environment.[1] Unlike their non-fluorinated analogs, Fluorinated MOFs (F-MOFs) exhibit exceptional hydrophobicity, enhanced hydrolytic stability, and unique quadrupole-moment selectivity for gas sorption (e.g., CO₂/N₂ separation).
This Application Note provides a rigorous, field-validated guide for the synthesis of UiO-66-4F (Zirconium 2,3,5,6-tetrafluoroterephthalate). We move beyond basic recipes to explore the coordination modulation strategies required to control crystal growth kinetics, which are often erratic due to the altered pKa and solubility profiles of fluorinated linkers.
Part 1: Strategic Rationale & The "Fluorine Effect"
Why Fluorination Matters
The substitution of hydrogen with fluorine on the aromatic linker (e.g., changing Terephthalic Acid to Tetrafluoroterephthalic Acid) introduces three critical changes:
-
Electronic Modulation: Fluorine is highly electronegative, lowering the pKa of the carboxylic acid groups. This increases the acidity of the linker, accelerating the ligand-exchange rate with Zr clusters during nucleation.
-
Hydrophobic Shielding: The C-F bond is non-polarizable and has a low surface energy. Lining the pores with fluorine atoms creates a "Teflon-like" environment that repels water clusters, preventing hydrolytic attack on the metal nodes.
-
Steric Bulk: The van der Waals radius of Fluorine (1.47 Å) is larger than Hydrogen (1.20 Å), slightly reducing pore aperture size but significantly enhancing selectivity for small molecules via steric constriction.
Mechanism Visualization
The following diagram illustrates the protective hydrophobic effect and the modulation mechanism during synthesis.
Caption: Figure 1. Left: Modulators compete with highly acidic F-linkers to prevent rapid precipitation. Right: F-lined pores repel water, enhancing stability.
Part 2: Pre-Synthesis Considerations
Solubility Challenges
Fluorinated linkers (e.g., H₂BDC-4F) often exhibit lower solubility in DMF/DEF compared to their non-fluorinated counterparts due to strong
-
Solution: Pre-dissolution via sonication is mandatory before adding the metal source.
-
Warning: Do not heat the linker solution above 80°C before adding the metal, as this can trigger premature decarboxylation in some unstable derivatives.
Material Selection
| Component | Specification | Rationale |
| Metal Source | ZrCl₄ (Anhydrous, >99.9%) | Zirconium oxychloride (ZrOCl₂) introduces undefined water amounts, disrupting the modulator ratio. Use anhydrous salts. |
| Linker | 2,3,5,6-Tetrafluoroterephthalic acid (H₂BDC-4F) | The fully fluorinated linker maximizes hydrophobicity. |
| Solvent | DMF (N,N-Dimethylformamide) | High boiling point and ability to solubilize Zr clusters. |
| Modulator | Glacial Acetic Acid (or TFA) | Critical: Slows down the coordination of the highly acidic F-linker to ensure crystallinity. |
Part 3: Detailed Protocol – Solvothermal Synthesis of UiO-66-4F
Target: High-crystallinity UiO-66-4F particles (~200-500 nm). Yield: ~70-80% based on Zr.
Step 1: Pre-cursor Preparation
-
Linker Dissolution: In a 100 mL Pyrex media bottle (or Teflon-lined autoclave liner), dissolve 0.71 g (3.0 mmol) of H₂BDC-4F in 40 mL of DMF .
-
Action: Sonicate for 15 minutes until the solution is perfectly clear.
-
-
Modulator Addition: Add 2.0 mL of Glacial Acetic Acid (approx. 35 mmol) to the linker solution.
-
Note: The molar ratio of Modulator:Zr is roughly 35:1. Increasing this ratio yields larger crystals but lower yields.
-
-
Metal Addition: Add 0.233 g (1.0 mmol) of anhydrous ZrCl₄.
-
Critical Technique: Do not dump the powder. Add slowly while stirring to prevent the formation of a gummy clump.
-
-
Homogenization: Sonicate the final mixture for another 10 minutes. The solution should be light yellow and transparent.
Step 2: Solvothermal Reaction
-
Seal the vessel tightly (Teflon-lined stainless steel autoclave is preferred for safety).
-
Place in a convection oven pre-heated to 120°C .
-
Incubation: Hold at 120°C for 24 hours .
-
Insight: Unlike standard UiO-66 which forms in 12 hours, the F-linker requires slightly longer due to the modulator competition and steric hindrance.
-
Step 3: Isolation and Washing (The "Activation" Pre-cursor)
-
Cool the autoclave to room temperature naturally.
-
Centrifugation: Centrifuge at 6,000 rpm for 15 minutes. Discard the supernatant (DMF + unreacted linker).
-
DMF Wash: Resuspend the solid in 40 mL fresh DMF. Soak at 60°C for 2 hours (removes unreacted linker trapped in pores). Centrifuge and decant.
-
Solvent Exchange (Crucial): Resuspend the solid in Methanol (MeOH) or Ethanol.
-
Protocol: Soak in MeOH for 3 days, replacing the solvent fresh every 24 hours.
-
Why? DMF has a high surface tension and boiling point. If you try to dry DMF-filled pores, the capillary forces will collapse the framework. MeOH has low surface tension and is easily removed.
-
Part 4: Activation & Post-Synthetic Processing
The most common failure mode in F-MOF synthesis is pore collapse during drying.
Method A: Thermal Vacuum Activation (Standard)
-
After the final MeOH wash, decant the solvent.
-
Place the wet powder in a vacuum oven.
-
Ramp:
-
Ambient to 60°C under vacuum (1 hour).
-
60°C to 150°C (hold for 12 hours).
-
-
Result: A free-flowing white powder.
Method B: Supercritical CO₂ Drying (Best for Ultra-High Porosity)
For drug delivery applications where maximum pore volume is required:
-
Place the Ethanol-solvated MOF in a supercritical dryer chamber.
-
Exchange Ethanol with liquid CO₂ (4 cycles, 2 hours each).
-
Raise temperature/pressure to supercritical point (31°C, 73 atm) and vent slowly.
Part 5: Characterization & Validation
How do you confirm you have UiO-66-4F and not amorphous Zr-oxide or unreacted linker?
| Technique | Expected Observation | Common Pitfall |
| PXRD (X-Ray Diffraction) | Sharp peaks at 2 | Broad "humps" indicate amorphous material (insufficient modulator). |
| ¹⁹F-NMR (Digested) | Digest MOF in NaOD/D₂O. Sharp singlet at -140 ppm (approx). | Multiple peaks indicate partial defluorination or impurities. |
| N₂ Isotherm (77 K) | Type I isotherm (microporous). BET Area: ~800-1000 m²/g. | Hysteresis loop indicates mesoporous defects or pore collapse. |
| Water Contact Angle | Angle > 100° (Hydrophobic).[2] | Angle < 60° implies linker defects (missing F-linkers exposing Zr-OH). |
Part 6: Troubleshooting Guide
Issue 1: Low Yield / No Precipitate
-
Cause: Too much modulator (Acetic Acid) or too much solvent.
-
Fix: Reduce Acetic Acid volume by 50% or increase reaction time to 48 hours.
Issue 2: Amorphous Product (No XRD peaks)
-
Cause: Reaction too fast (nucleation dominated growth).
-
Fix:Increase the modulator amount or switch to a stronger modulator like Trifluoroacetic Acid (TFA) to compete more aggressively with the F-linker.
Issue 3: Low Surface Area (BET < 600 m²/g)
-
Cause: Incomplete activation (DMF stuck in pores).
-
Fix: Extend Methanol exchange to 5 days. Ensure vacuum activation reaches 150°C.
References
-
Cavka, J. H., et al. (2008). A New Zirconium Inorganic Building Brick Forming Metal Organic Frameworks with Exceptional Stability. Journal of the American Chemical Society. Link
-
Biswas, S., & Van Der Voort, P. (2013). A Fluorinated Analogue of UiO-66: Synthesis and Characterization. European Journal of Inorganic Chemistry. Link
-
Decoste, J. B., et al. (2013). Stability and degradation mechanisms of metal–organic frameworks containing the Zr6O4(OH)4 secondary building unit. Journal of Materials Chemistry A. Link
-
Wang, C., et al. (2015). Fluorinated Metal-Organic Frameworks for Gas Separation. Chemical Reviews. Link
-
Cadiau, A., et al. (2016). Hydrolytically Stable Fluorinated Metal-Organic Frameworks for Energy-Efficient Dehydration. Science. Link
Sources
Troubleshooting & Optimization
Purification methods for 2,3,5,6-tetrafluoro-1,4-benzenediboronic acid
Technical Support Center: 2,3,5,6-Tetrafluoro-1,4-benzenediboronic Acid (TFBD)
Case ID: TFBD-PUR-001 Status: Active Assigned Specialist: Senior Application Scientist
Executive Summary
Purifying 2,3,5,6-tetrafluoro-1,4-benzenediboronic acid (TFBD) presents a unique paradox: the molecule is highly polar due to the two boronic acid groups, yet the perfluorinated core renders the C-B bond electronically labile.
The two most critical failure modes for researchers handling TFBD are:
-
Protodeboronation: The electron-withdrawing fluorine atoms destabilize the C-B bond, making it susceptible to hydrolytic cleavage, especially under basic conditions.
-
Boroxine Confusion: Users often misinterpret the formation of cyclic anhydrides (boroxines) as decomposition or impurities.
This guide prioritizes non-destructive recrystallization and equilibrium management over aggressive acid/base extractions.
Module 1: The "Phantom Impurity" (Boroxine Equilibrium)
Before initiating purification, you must determine if your material is actually impure. TFBD exists in a dynamic equilibrium with its cyclic anhydride (boroxine).
The Issue: You run an NMR in DMSO-d6 or CD3OD and see multiple sets of signals or broad peaks. You assume the synthesis failed.
The Reality: Boronic acids spontaneously dehydrate to form boroxines.[1] This is not an impurity; it is a state of matter. TFBD can form complex polymeric networks due to having two boronic acid sites.
Figure 1: The dynamic equilibrium between TFBD and its anhydride forms. Understanding this prevents unnecessary purification efforts.
Module 2: Purification Protocols
Protocol A: The "Cloud Point" Recrystallization (Recommended)
Best for: Removing salts and trace organic byproducts without thermal decomposition.
Why this works: Highly fluorinated boronic acids have lower pKa values (increased acidity) compared to non-fluorinated analogues. They are moderately soluble in water but highly soluble in polar organics. A mixed-solvent system leverages this solubility gradient.
Reagents:
-
Solvent A: Acetone or Ethanol (High solubility)
-
Solvent B: Deionized Water (Anti-solvent/Hydrolysis agent)
Step-by-Step:
-
Dissolution: Place crude TFBD in an Erlenmeyer flask. Add the minimum amount of warm Solvent A (approx. 40-50°C) to fully dissolve the solid.
-
Note: Do not boil. High heat promotes protodeboronation.
-
-
Filtration (Optional): If insoluble particles (salts) are visible, filter rapidly through a glass frit while warm.
-
The Cloud Point: While stirring gently, add warm water (Solvent B) dropwise.
-
Continue until a persistent turbidity (cloudiness) forms and does not disappear upon swirling.
-
-
Re-solubilization: Add just enough Solvent A dropwise to clear the solution again.
-
Crystallization: Allow the flask to cool to room temperature slowly on a cork ring. Once at room temp, move to a 4°C fridge for 4-12 hours.
-
Isolation: Filter the white needles/plates. Wash with cold water to remove surface impurities and ensure full hydrolysis of any boroxines to the free acid.
-
Drying: Air dry or use a vacuum oven at <50°C .
Protocol B: Pinacol Ester Rescue (For Complex Mixtures)
Best for: Dirty reactions where recrystallization fails or "oiling out" occurs.
Why this works: Converting TFBD to its pinacol ester (TFBD-pin) removes the hydrogen-bonding capability, making the molecule amenable to standard silica gel chromatography.
-
Esterification: React crude TFBD with 2.2 equivalents of pinacol in THF with MgSO4 (drying agent) at room temperature for 4 hours.
-
Filtration: Filter off MgSO4.
-
Purification: Run a short silica plug using Hexanes:EtOAc (9:1 to 4:1 gradient). The ester is non-polar and moves easily.
-
Hydrolysis (Optional): If the free acid is strictly required, hydrolyze the purified ester using NaIO4 (sodium periodate) in THF/Water/HCl (mildly acidic). Warning: Monitor strictly to avoid C-B cleavage.
Module 3: Troubleshooting & FAQs
Q1: My product turned gray/brown during base extraction. What happened?
A: You likely triggered protodeboronation . Fluorinated aryl boronic acids are unstable in base (pH > 9). The hydroxide attacks the boron, and the electron-poor ring stabilizes the resulting carbanion intermediate, leading to C-B bond cleavage.
-
Correction: Avoid 1M NaOH washes. If you must remove protons, use a mild buffer (phosphate, pH 7-8) or stick to recrystallization.
Q2: The NMR shows a mixture of the product and 1,2,4,5-tetrafluorobenzene.
A: This confirms protodeboronation.
-
Cause: Reaction temperature was too high or the quench was too exothermic.
-
Solution: This impurity is non-polar.[2] Wash the crude solid with cold hexanes or pentane. The tetrafluorobenzene is soluble in hydrocarbons; the TFBD is not.
Q3: Can I use silica gel chromatography for the free acid?
A: Generally, no . Free boronic acids interact strongly with the silanols on silica gel, leading to severe streaking and irreversible adsorption.
-
Workaround: If you must use silica, add 1% acetic acid to your eluent to suppress ionization, but yield loss is still expected.
Module 4: Decision Logic for Purification
Use this logic flow to determine the correct protocol for your specific batch.
Figure 2: Decision matrix for selecting the appropriate purification method based on impurity profile.
References
-
Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.
-
Cox, P. A., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis.[3][4] Journal of the American Chemical Society, 143(36), 14814–14826.[4]
-
Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286.
-
IUPAC. (2022). Nomenclature of Organic Chemistry. Boronic Acid Stability Guidelines.
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 2,3,5,6-tetrafluoro-1,4-benzenediboronic acid before handling.
Sources
- 1. Boronic Acid Esters and Anhydrates as Dynamic Cross-Links in Vitrimers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. research.manchester.ac.uk [research.manchester.ac.uk]
- 4. Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Controlling hydrolysis rates of perfluorophenyl boronic esters
Topic: Controlling Hydrolysis Rates & Stability Tuning
Ticket Type: Advanced Methodologies & Troubleshooting Assigned Specialist: Senior Application Scientist, Bioconjugation & Materials Division
Core Directive & Scope
Welcome to the technical support hub for Perfluorophenyl Boronic Acids (PFPBAs) and their ester derivatives.
You are likely here because your boronic ester is either hydrolyzing too fast (instability during purification/storage) or releasing too slowly (failure in drug delivery/sensing applications).
Unlike standard phenylboronic acids (PBAs), PFPBAs possess a unique "fluorine effect" that shifts their
The "pKa Pivot": Mechanism of Action
To control the rate, you must understand the Tetrahedral Stabilization Paradox .
-
Standard PBA (
~8.8): At physiological pH (7.4), it exists primarily in the neutral trigonal form. The ester bond is susceptible to water attack and hydrolysis. -
Perfluoro-PBA (
~6.1): At pH 7.4, the electron-withdrawing fluorines increase Lewis acidity. The boron center greedily accepts an (or the diol oxygen lone pair), locking the complex into a negatively charged tetrahedral boronate anion. -
The Rule: Tetrahedral boronate esters are significantly more kinetically stable toward hydrolysis than their neutral trigonal counterparts.
Therefore:
-
pH > 6.0: PFPBA esters are STABLE (Tetrahedral).
-
pH < 5.5: PFPBA esters are LABILE (Trigonal).
Visualizing the Equilibrium
Figure 1: The pH-dependent stability switch. Hydrolysis primarily occurs via the Trigonal intermediate. Keeping the ester in the Tetrahedral state (green) protects it.
Troubleshooting Guides (FAQs)
Scenario A: "My ester hydrolyzes immediately during purification or storage."
Diagnosis: You are likely working in an environment that forces the boron into the trigonal state, or you have competitive nucleophiles.
Q1: What is the pH of your silica/solvent?
-
Issue: Standard silica gel is slightly acidic (pH 4-5). This protonates the PFPBA ester, forcing it into the unstable trigonal form.
-
Solution: Pre-treat silica with 1% Triethylamine (TEA) to neutralize acidity. Ensure your elution solvent contains 0.1% TEA if the ester is particularly fragile.
Q2: Are you using "Wet" solvents?
-
Issue: Even trace water in non-polar solvents (DCM, THF) can trigger hydrolysis if the equilibrium isn't locked.
-
Solution: Store PFPBA esters in anhydrous conditions. If aqueous workup is necessary, keep the aqueous phase basic (pH 8-9) to maintain the tetrahedral form during extraction, then dry immediately.
Q3: Is the diol ligand too "loose"?
-
Issue: Acyclic diols (like ethylene glycol) form weaker esters than cyclic diols.
-
Solution: Switch to a rigid cyclic diol.
Scenario B: "The payload won't release (Hydrolysis is too slow)."
Diagnosis: The environment is too basic, or the diol binding constant is too high.
Q1: Is your buffer pH too high?
-
Issue: At pH 7.4, PFPBA is >90% tetrahedral. It will not release.
-
Solution: This system is designed for acid-triggered release . You must drop the pH to < 5.5 (mimicking endosomal/lysosomal compartments).
-
Protocol: Incubate in Acetate Buffer (pH 5.0). Monitor release via HPLC.[2]
-
Q2: Can I trigger release without acid?
-
Issue: You cannot change the pH of the biological environment.
-
Solution: Use Competitive Exchange .
-
Add a high-affinity competing diol (e.g., Sorbitol or Dopamine) at 10-50mM. This will displace the payload diol via transesterification.
-
Experimental Protocols
Protocol 1: Determining the Hydrolytic Half-Life ( )
Use this protocol to benchmark your ester's stability.
Materials:
-
PBS Buffer (pH 7.4) and Acetate Buffer (pH 5.0).
-
Internal Standard: 1,3,5-Trimethoxybenzene (inert to boron).
-
Instrument:
H-NMR or HPLC.
Steps:
-
Preparation: Dissolve the PFPBA ester (10 mM) in
-DMSO (50 L). -
Initiation: Add 450
L of the target deuterated buffer ( adjusted). -
Monitoring:
-
Immediately lock and shim.
-
Acquire spectra every 5 minutes for 1 hour, then hourly.
-
Track: Disappearance of the
-proton signal of the ester-linked diol and appearance of the free diol signal.
-
-
Calculation: Plot
vs. time. The slope is .- .
Protocol 2: Stabilizing PFPBA Esters for Storage
If your compound degrades on the shelf:
-
Lyophilization: Never store as an oil. Freeze-dry from benzene/dioxane to obtain a powder.
-
Coordination: Add 1.0 equivalent of a coordinating base (e.g., Pyridine or DMAP) if compatible. This fills the empty p-orbital on Boron, preventing water attack.
Data Reference: Substituent Effects
Use this table to select the right Boronic Acid for your required release rate.
| Boronic Acid Type | Approx | Stability at pH 7.4 | Hydrolysis Trigger |
| Phenylboronic Acid (PBA) | 8.8 | Low (Trigonal) | Stable only in dry organic solvents |
| 4-Fluorophenyl-PBA | 7.8 | Moderate | Mild Acid |
| 3,5-Bis(trifluoromethyl)-PBA | 7.2 | High | pH < 6.5 |
| Pentafluorophenyl-PBA | 6.1 | Very High (Tetrahedral) | pH < 5.5 (Endosomal) |
| Benzoboroxole | 7.2 | High (Cyclic constraint) | Sugar competition |
Decision Logic: Workflow
Follow this logic to tune your experiment.
Figure 2: Strategic selection of boronic acid/diol pairs based on desired kinetics.
References
-
Hall, D. G. (2011). Structure, Properties, and Preparation of Boronic Acid Derivatives.[1] In Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials.[2] Wiley-VCH.
-
Brooks, W. L. A., & Sumerlin, B. S. (2016). Synthesis and Applications of Boronic Acid-Containing Polymers: From Materials to Medicine.[2] Chemical Reviews, 116(3), 1375–1397.
-
Nishiyabu, R., et al. (2011). Boronic Acid Building Blocks: Tools for Self-Assembly. Chemical Communications, 47, 1106-1123.
-
Matsumoto, A., et al. (2009). Glucose-Responsive Polymer Bearing Phenylboronic Acid Derivatives. Biomacromolecules, 5(3), 1038–1045. (Establishes the pKa/binding correlation).
Sources
Fluorine Chemistry Technical Desk: Troubleshooting Catalyst Poisoning in Suzuki Coupling
To: Research Scientists & Process Chemists From: Senior Application Scientist, Catalysis Group Subject: Diagnostic & Recovery Protocols for Fluorinated Suzuki-Miyaura Coupling
Introduction
If you are reading this, your reaction likely failed. You are likely observing one of two scenarios: a reaction that stalled with unreacted starting material despite high catalyst loading, or a reaction mixture that precipitated "palladium black" almost immediately.
Fluorine atoms are not merely "hydrogen mimics" with different sterics; they fundamentally alter the electronic landscape of your substrate. In Suzuki coupling, fluorinated substrates introduce unique failure modes—specifically rapid protodeboronation of the boronic acid and stabilization of off-cycle Palladium intermediates .
This guide bypasses standard textbook advice to address the specific kinetic and thermodynamic traps inherent to fluorinated aromatics.
Module 1: Diagnostic Triage
Before adding more catalyst, you must diagnose the mechanism of failure. Use this logic flow to determine if your system is suffering from Catalyst Poisoning (active site deactivation) or Reagent Depletion (stoichiometric imbalance).
Figure 1: Diagnostic logic tree for identifying the root cause of reaction failure in fluorinated Suzuki couplings.
Module 2: The "Fluorine Trap" (Protodeboronation)
Q: My catalyst is fine, but the reaction stopped at 20% conversion. Why?
A: You have likely lost your nucleophile. Fluorinated arylboronic acids (especially ortho-fluoro and polyfluoro variants) are notoriously unstable. The electron-withdrawing nature of fluorine facilitates the hydrolytic cleavage of the C-B bond, replacing it with a C-H bond (protodeboronation).
This creates a "Race Condition": The rate of Transmetallation (
Mechanism of Failure:
-
Base attacks Boron to form the boronate "ate" complex (Active species).
-
Fluorine substituents stabilize the developing negative charge on the ring carbon.
-
Ipso-protonation occurs rapidly, cleaving the C-B bond.
Solution:
-
Switch Reagents: Replace Boronic Acids with MIDA Boronates or Pinacol Esters (BPin) . These release the active boronic acid slowly (MIDA) or are inherently more robust (BPin).
-
Anhydrous Conditions: Remove water to prevent the hydrolytic pathway. Use anhydrous bases like
(finely ground) or in dry solvents (Dioxane/Toluene).
Module 3: Catalyst Poisoning & Arrested Cycles
Q: I see no product and the solution remained clear (no Pd black), but the reaction didn't work. Is the catalyst poisoned?
A: It is likely Arrested , not poisoned. In fluorinated substrates, the oxidative addition (OA) of electron-deficient aryl halides is extremely fast. However, the resulting Pd(II) intermediate is highly stable and electron-poor. If the incoming boronic acid is also electron-poor (fluorinated), the Transmetallation step becomes the energy-demanding bottleneck.
The Pd(II) species sits in solution, unable to transmetallate, effectively "pausing" the cycle indefinitely.
Q: When does actual "Poisoning" occur?
A: True poisoning in this context happens via two mechanisms:
-
Heteroatom Chelation: If your fluorinated substrate contains pyridines, pyrimidines, or azoles, the nitrogen lone pair can displace the phosphine ligand, shutting down the catalyst.
-
Halide Inhibition: Fluorinated substrates often require iodide leaving groups. High concentrations of free Iodide ions (
) can bind tightly to Pd(0), preventing the regeneration of the active 12-electron species.
Module 4: Ligand Selection & Optimization
For fluorinated substrates, you need a ligand that is electron-rich (to push the difficult oxidative addition of chlorides, if used) and bulky (to prevent aggregation and facilitate reductive elimination).
The "Gold Standard" Ligands: Dialkylbiarylphosphines (Buchwald Ligands) are superior here because they form a monolithated Pd(0) species that is highly active.
| Ligand | Best Use Case | Why it works |
| XPhos | General Purpose / Chlorides | Extremely bulky; promotes reductive elimination of sterically crowded fluorinated biaryls. |
| SPhos | Ortho-substituted substrates | High stability; excellent for preventing Pd-black formation. |
| RuPhos | Electron-poor / Heterocycles | High electron density on P facilitates OA; bulk prevents N-coordination poisoning. |
| P(t-Bu)3 | Simple Fluorinated Aromatics | Very electron-rich; good for simple substrates but less stable than Buchwald ligands. |
Module 5: The "Rescue" Protocol
If your standard
Protocol: Anhydrous High-Activity Coupling
Reagents:
-
Catalyst: XPhos-Pd-G2 (Pre-catalyst) [1.0 - 2.0 mol%]
-
Why: Pre-catalysts generate the active species immediately, avoiding the induction period where boronic acid often decomposes.
-
-
Base:
(Tribasic Potassium Phosphate), finely ground, anhydrous [2.0 - 3.0 equiv] -
Solvent: 1,4-Dioxane or Toluene (Anhydrous)
-
Additive: 2-3 drops of water (Optional - only if reaction stalls completely; trace water is sometimes needed for the boroxine-to-boronic acid equilibrium).
Step-by-Step:
-
Charge Solids: Add Aryl Halide (1.0 equiv), Boronic Ester (1.2 - 1.5 equiv), Base, and XPhos-Pd-G2 to the vial.
-
Purge: Seal and purge with Argon/Nitrogen for 5 minutes. Oxygen is lethal to the electron-rich phosphines required here.
-
Solvent: Add anhydrous solvent via syringe.
-
Heat: Heat to 80-100°C.
-
Monitor: Check LCMS at 1 hour.
-
If SM remains and Boronic Ester is gone: Add more Boronic Ester (slow addition).
-
If Pd black forms: Your catalyst loading was too low for the rate of aggregation, or O2 leaked in.
-
Visualizing the Mechanism of Success vs. Failure
Figure 2: The kinetic competition. Success depends on Transmetallation occurring before Protodeboronation depletes the nucleophile or the Catalyst aggregates.
References
-
Kinetic Studies on Protodeboronation: Cox, P. A., et al. (2010). "Base-Catalyzed Protodeboronation of Arylboronic Acids and Esters." Journal of the American Chemical Society.[1] Link
-
Buchwald Ligands for Fluorinated Substrates: Billingsley, K., & Buchwald, S. L. (2008). "An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Coupling of Aryl Chlorides with Arylboronic Acids." Journal of the American Chemical Society.[1] Link
-
Pre-catalyst Efficiency: Bruno, N. C., et al. (2013). "Improved Synthesis of Palladium Precatalysts for Cross-Coupling Reactions." Chemical Science. Link
-
Mechanism of Heteroatom Poisoning: Sherwood, J., et al. (2019). "Understanding the Deactivation of Pd Catalysts in Suzuki-Miyaura Couplings." Catalysis Science & Technology. Link
Sources
Removing boroxine byproducts from perfluorophenyl-1,4-diboronic acid samples
The Core Problem: The "Dryness Paradox"
Researchers often encounter a counter-intuitive issue with perfluorophenyl-1,4-diboronic acid: the harder you dry it, the less pure it becomes.
Boronic acids exist in a reversible thermodynamic equilibrium with their dehydrated cyclic trimers (boroxines) and oligomeric anhydrides. This equilibrium is driven by water activity and temperature.
-
Wet State: High water activity shifts the equilibrium toward the monomeric Boronic Acid .
-
Dry/Hot State: Removing water (vacuum drying, heating) shifts the equilibrium toward the Boroxine .
For perfluorinated derivatives, this issue is exacerbated. The electron-withdrawing fluorine atoms on the benzene ring increase the Lewis acidity of the boron center, making the B-O bond dynamics faster and often stabilizing the anhydride form in the solid state.
The Equilibrium Mechanism
Figure 1: The reversible dehydration of boronic acids. Note that for diboronic acids, "Boroxine" often refers to an extended polymeric anhydride network rather than a discrete trimer.
Diagnostic Hub: Identifying the Impurity
Before attempting purification, confirm the presence of boroxine species. Elemental analysis is often unreliable due to the variable stoichiometry of the anhydride network.
Method A: B NMR (The Gold Standard)
Boron NMR provides the clearest distinction between the acid and the anhydride.
| Parameter | Boronic Acid ( | Boroxine ( | Notes |
| Chemical Shift | ~28 - 30 ppm | ~32 - 35 ppm | Boroxines are typically downfield (deshielded). |
| Peak Shape | Sharp (if pure) | Broad / Multiple | Oligomeric anhydrides show broad humps. |
| Solvent Effect | Shifts with pH/Solvent | Stable in non-polar | Critical: Use a non-coordinating solvent (e.g., |
Method B: IR Spectroscopy (ATR)
-
Boronic Acid: Strong, broad O-H stretch (
). -
Boroxine: Distinct B-O-B anhydride stretch (
) and reduced O-H intensity.
Remediation Protocols
WARNING: Standard purification by silica chromatography is NOT recommended for free boronic acids as they interact irreversibly with silanols, leading to streaking and mass loss.
Protocol A: Hydrolytic Recrystallization (Recommended)
This method uses water to force the equilibrium back to the acid form, while a co-solvent ensures the fluorinated backbone remains soluble during the hot phase.
Reagents: Acetone (HPLC Grade), Deionized Water.
-
Dissolution: Suspend the crude sample in minimal Acetone. Heat gently (
) until fully dissolved. -
Hydrolysis Trigger: Add warm water dropwise to the hot acetone solution.
-
Ratio: Aim for approximately 1:1 Acetone:Water.
-
Observation: The solution may turn slightly cloudy; add just enough acetone to clarify it while hot.
-
-
Crystallization: Remove from heat and allow to cool slowly to room temperature. Then, place in a refrigerator (
) for 4–12 hours.-
Mechanism:[1] As the solution cools, the boronic acid (which is less soluble in water than the boroxine is in acetone) will crystallize out in its hydrated form.
-
-
Filtration: Filter the white precipitate.
-
The Critical Step - Drying:
-
DO NOT use a high-vacuum oven at high temperatures (
). This will re-form the boroxine. -
DO air dry under suction for 30 minutes, then dry in a desiccator over a mild desiccant (like
) or in a vacuum oven at ambient temperature only.
-
Protocol B: Solvent Vapor Annealing (Solid State)
If you have a large batch of bulk powder that is chemically pure but contains anhydride (boroxine) surface contamination, you do not need to dissolve it.
-
Place the solid powder in a small vial (open cap).
-
Place this vial inside a larger jar containing a small beaker of water (creating a humidity chamber).
-
Seal the outer jar and let stand at room temperature for 24–48 hours.
-
The atmospheric moisture will slowly diffuse into the lattice and hydrolyze the anhydride bonds.
-
Remove and air dry briefly to remove surface moisture.
Troubleshooting Workflow
Use this decision tree to determine the correct course of action for your specific sample.
Figure 2: Decision matrix for boronic acid purification.
Frequently Asked Questions (FAQ)
Q: Why does my elemental analysis (CHN) always fail for carbon?
A: This is the most common indicator of boroxine contamination. The boroxine form (
Q: Can I use silica gel chromatography if I add acid to the eluent? A: It is risky. While some protocols suggest adding acetic acid to minimize tailing, perfluorophenyl boronic acids are prone to irreversible adsorption. If you must use chromatography, consider converting the acid to a pinacol ester first, purifying the ester, and then deprotecting it (though this adds two synthetic steps).
Q: I am using this for COF synthesis. Does the boroxine impurity matter? A: It depends on your specific COF linkage.
-
Boroxine-linked COFs: The impurity is actually an intermediate to your final product. It may not affect the outcome, but accurate stoichiometry will be difficult if you don't know the exact Acid:Boroxine ratio.
-
Imine-linked COFs: You generally want the pure acid to ensure clean condensation with the amine. Boroxine impurities can slow down the reaction kinetics or lead to defects.
References
-
Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.
-
Illa, O., et al. (2002). "A New Method for the Preparation of Boronic Acids from Boronate Esters". Organic Letters, 4(15), 2603–2605.
-
Tokunaga, Y., et al. (2002). "Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution". Heterocycles, 57(5), 787-790.
-
Korich, A. L., & Iovine, P. M. (2010). "Boroxine Chemistry and Applications: A Perspective". Dalton Transactions, 39, 1423-1431.
Sources
Validation & Comparative
19F NMR Characterization of Perfluorophenyl-1,4-diboronic Acid: A Comparative Technical Guide
Topic: 19F NMR Characterization of Perfluorophenyl-1,4-diboronic Acid Content Type: Publish Comparison Guide
Executive Summary
Perfluorophenyl-1,4-diboronic acid (also known as 2,3,5,6-tetrafluoro-1,4-benzenediboronic acid, TFBDA ) represents a specialized class of Lewis acids used in crystal engineering, covalent organic frameworks (COFs), and anion sensing. Unlike its hydrocarbon analogs, TFBDA leverages the high electronegativity of fluorine to enhance the Lewis acidity of the boron center.
This guide provides a technical comparison of TFBDA against its mono-functional analog (Pentafluorophenylboronic acid, PFBA ) and non-boronated precursors. It focuses on 19F NMR spectroscopy as the primary tool for structural validation and functional assessment, highlighting the molecule's unique spectral symmetry and sensitivity to anionic binding events.
Technical Background: The Fluorine Advantage
19F NMR is the gold standard for characterizing this compound due to the 100% natural abundance of the
-
Electronic Push-Pull: The electron-deficient perfluorinated ring withdraws electron density from the boron atoms, significantly increasing their Lewis acidity compared to non-fluorinated phenylboronic acids.
-
Symmetry as a Diagnostic Tool: TFBDA possesses
symmetry. In solution, this results in a simplified 19F NMR spectrum (a singlet) compared to the complex multiplets observed in mono-substituted perfluoro-aromatics.
Comparative Spectral Analysis
The following table contrasts the 19F NMR signatures of TFBDA with its closest structural relatives.
Table 1: Comparative 19F NMR Signatures (in CD₃OD/D₂O)
| Compound | Structure | Symmetry | 19F NMR Signal Pattern | Chemical Shift ( | Interpretation |
| TFBDA (Product) | 1,4- | Singlet | -132 to -136 | All 4 fluorines are chemically equivalent. Each is ortho to a boronic acid group. | |
| PFBA (Benchmark) | C | 3 Sets of Multiplets | Ortho: -129Para: -144Meta: -160 | Complex AA'BB'C spin system. Ortho-F is most deshielded by the boron. | |
| 1,4-Difluorobenzene | 1,4-F | Singlet (or Multiplet w/ H) | -120 | Lack of boron results in lower Lewis acidity and different shift range. |
*Note: Chemical shifts are solvent-dependent. Values are approximate relative to CFCl₃ (0 ppm).[1]
Key Insight: The "Singlet" Advantage
For researchers developing sensors or supramolecular assemblies, TFBDA offers a superior analytical handle compared to PFBA .
-
PFBA: The spectrum is crowded with three distinct signals (ortho, meta, para) and complex coupling constants (
), making it difficult to interpret in complex mixtures. -
TFBDA: The single sharp peak allows for unambiguous monitoring of binding events. Any loss of symmetry (e.g., mono-binding of an anion) immediately splits this singlet, providing a binary "on/off" or "bound/unbound" readout.
Functional Characterization: Lewis Acidity & Anion Sensing
The primary application of TFBDA is as a receptor for anions (like Fluoride, F⁻) or diols. 19F NMR is the most reliable method to determine binding constants (
Mechanism of Action
Upon binding a Lewis base (e.g., F⁻), the boron atom transitions from a trigonal planar (
Figure 1: Anion Sensing Mechanism & NMR Readout
Caption: Transition from neutral sp2 boronic acid to anionic sp3 boronate upon fluoride binding results in a diagnostic upfield shift in 19F NMR.
Experimental Data: Fluoride Titration
In a typical titration experiment in CD₃OD:
-
Initial State: TFBDA shows a singlet at
-134 ppm. -
Addition of F⁻ (0.5 eq): A new peak appears upfield (slow exchange regime) or the peak shifts gradually (fast exchange regime), depending on temperature and solvent.
-
Saturation (>2.0 eq): The signal stabilizes at the fully bound boronate shift (typically
ppm upfield).
Experimental Protocol: Self-Validating Workflow
To ensure reproducibility, follow this standardized protocol. This workflow includes a "Self-Check" step to verify sample integrity (preventing false positives from boroxine formation).
Figure 2: 19F NMR Characterization Workflow
Caption: Step-by-step workflow for 19F NMR characterization of TFBDA with quality control checkpoints.
Detailed Methodology
-
Solvent Selection: Boronic acids are prone to dehydration into boroxines (cyclic trimers).
-
Recommendation: Use CD₃OD (Methanol-d4) or D₂O/NaOH (basic pH) to promote the monomeric species. Avoid non-polar solvents (CDCl₃) unless specifically studying the boroxine trimer.
-
-
Internal Standard: Use
-trifluorotoluene ( -63.7 ppm) or hexafluorobenzene ( -164.9 ppm). Do not use standards that react with boronic acids (e.g., fluorinated diols). -
Acquisition Parameters:
-
Relaxation Delay (d1): Set to
seconds. Fluorine nuclei in perfluorinated rings can have long relaxation times; short delays will compromise quantitative integration. -
Spectral Width: Ensure the window covers -50 to -200 ppm.
-
References
-
Snyder, S. A., et al. (2017). Fluorinated Boronic Acid-Appended Pyridinium Salts and 19F NMR Spectroscopy for Diol Sensing. Journal of the American Chemical Society.[2] Link[3]
-
Reich, H. J. (2020).[4] 19F NMR Chemical Shifts and Coupling Constants. University of Wisconsin-Madison, Organic Chemistry Data. Link
-
Alfa Chemistry. (2024). 19F NMR Chemical Shift Table - Organofluorine. Link
-
Hollis, T. K., et al. (2022).[5] 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. National Science Foundation (NSF) Public Access. Link
Sources
A Comparative Guide to the Lewis Acidity of 1,4-Benzenediboronic Acid and Its Perfluorinated Analog
Introduction: The Tunable Lewis Acidity of Boronic Acids
Organoboron compounds, particularly boronic acids, are cornerstones of modern chemistry, serving as indispensable reagents in catalysis, molecular recognition, and materials science.[1][2] Their utility is fundamentally linked to the electron-deficient nature of the boron atom, which possesses a vacant p-orbital, making them effective Lewis acids.[3][4] A Lewis acid is defined by its ability to accept a pair of electrons, a property that allows boronic acids to reversibly form covalent bonds with Lewis bases such as diols, amines, and anions.[5][6][7]
This guide focuses on 1,4-benzenediboronic acid, a bifunctional molecule with two boronic acid groups positioned at opposite ends of a benzene ring.[8][9][10] We will conduct an in-depth comparison of its Lewis acidity with that of its perfluorinated analog, 2,3,5,6-tetrafluoro-1,4-benzenediboronic acid. The strategic introduction of fluorine atoms onto the aromatic backbone provides a powerful method for modulating the electronic properties and, consequently, the Lewis acidity of the boron centers.[11][12] Understanding the magnitude of this effect is crucial for researchers aiming to design more potent catalysts, highly selective sensors, or advanced functional materials.
The Inductive Effect: How Perfluorination Enhances Lewis Acidity
The primary driver behind the increased Lewis acidity of the perfluorinated analog is the powerful electron-withdrawing inductive effect of fluorine, the most electronegative element. In 2,3,5,6-tetrafluoro-1,4-benzenediboronic acid, the four fluorine atoms strongly pull electron density away from the aromatic ring.[11] This electron deficiency is transmitted through the carbon framework to the boron atoms, significantly depleting the electron density in their vacant p-orbitals.[13] This heightened electron deficiency makes the boron centers more potent electron-pair acceptors, thereby increasing their Lewis acidity.
Caption: Chemical structures of 1,4-benzenediboronic acid and its perfluorinated analog.
The conceptual relationship between electron density and Lewis acidity can be visualized as follows:
Caption: Electron-withdrawing effect of fluorine enhances the Lewis acidity of boron centers.
Quantitative Comparison of Lewis Acidity
The Lewis acidity of boronic acids can be assessed and quantified through several experimental and computational methods. While direct comparative data for these specific diboronic acids is sparse, we can infer the trends from studies on their monofunctional analogs and related fluorinated systems.
| Parameter | Method | 1,4-Benzenediboronic Acid (Analog) | Perfluorinated Analog | Implication of Change |
| pKa | Potentiometric or Spectrophotometric Titration | Higher (e.g., Phenylboronic acid ≈ 8.8)[14] | Lower | A lower pKa value signifies a stronger acid, indicating the boronate form is more stable.[15] |
| Fluoride Ion Affinity (FIA) | Computational (DFT) or Experimental | Lower | Higher | A higher FIA value indicates a stronger Lewis acid, reflecting a more favorable interaction with the fluoride anion.[16][17][18] |
| Acceptor Number (AN) | ³¹P NMR Spectroscopy with TEPO | Lower | Higher | A larger downfield shift in the ³¹P NMR signal of the triethylphosphine oxide (TEPO) probe corresponds to a stronger Lewis acid.[15][19] |
| LUMO Energy | Computational (DFT) | Higher | Lower | A lower energy for the Lowest Unoccupied Molecular Orbital (LUMO) suggests the molecule is a better electron acceptor.[16][18] |
Values for analogs are used to illustrate the established trend where direct data for the diboronic acids is not available.
The Hammett equation provides a practical framework for quantifying the effect of substituents on acidity. The reaction constant (ρ) for the dissociation of phenylboronic acids is approximately 2.1, which is significantly larger than that for benzoic acids, indicating a high sensitivity to electronic effects from ring substituents.[15] The strongly electron-withdrawing nature of fluorine atoms results in a substantial positive Hammett sigma (σ) value, leading to a predictably lower pKa and thus higher acidity.
Experimental Protocols for Acidity Measurement
To ensure scientific integrity, the methods used to quantify these differences must be robust and reproducible. Below are detailed protocols for key experiments.
Protocol 1: pKa Determination by Potentiometric Titration
This method measures the pH of a solution as a function of the volume of a titrant (a strong base) added, allowing for the calculation of the acid dissociation constant (pKa).[14]
Caption: Workflow for determining pKa via potentiometric titration.
Step-by-Step Methodology:
-
Solution Preparation: Prepare an aqueous solution of the boronic acid (e.g., 0.01 M) with a constant ionic strength, typically maintained with 0.1 M KCl.[14] Due to the poor water solubility of some arylboronic acids, a co-solvent like DMSO or methanol may be necessary.
-
pH Electrode Calibration: Calibrate the pH meter using at least three standard buffer solutions (e.g., pH 4, 7, and 10).
-
Titration: Place the boronic acid solution in a thermostatted vessel and immerse the calibrated pH electrode. Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette.
-
Data Recording: Record the pH of the solution after each addition of the base, allowing the reading to stabilize.
-
Data Analysis: Plot the recorded pH values against the volume of NaOH added. The pKa can be determined from the pH at the point where half of the acid has been neutralized (the half-equivalence point). For diboronic acids, two equivalence points (pKa1 and pKa2) will be observed.
Protocol 2: Lewis Acidity Assessment via the Gutmann-Beckett NMR Method
This spectroscopic technique quantifies Lewis acidity by measuring the change in the ³¹P NMR chemical shift of a probe molecule, triethylphosphine oxide (TEPO), upon complexation with the Lewis acid.[15][19]
Caption: Workflow for the Gutmann-Beckett NMR method.
Step-by-Step Methodology:
-
Reference Sample: Prepare a solution of triethylphosphine oxide (TEPO) in a suitable deuterated solvent (e.g., CDCl₃ or CD₂Cl₂) and acquire its ³¹P NMR spectrum. Record the chemical shift (δ_free).
-
Adduct Sample: Prepare a second sample containing an equimolar amount of the boronic acid Lewis acid and TEPO in the same deuterated solvent.
-
NMR Acquisition: Acquire the ³¹P NMR spectrum of the adduct sample. Record the new chemical shift of the complexed TEPO (δ_complex).
-
Calculation: Calculate the change in chemical shift (Δδ = δ_complex - δ_free).
-
Comparison: The calculated Δδ value is directly proportional to the Lewis acidity (Acceptor Number, AN). Compare the Δδ values obtained for 1,4-benzenediboronic acid and its perfluorinated analog. The compound yielding the larger Δδ is the stronger Lewis acid.
Applications and Implications of Enhanced Lewis Acidity
The significant increase in Lewis acidity imparted by perfluorination has profound implications for the application of these molecules.
-
Catalysis: Stronger Lewis acids are generally more effective catalysts for a wide range of organic transformations, including Diels-Alder reactions, Friedel-Crafts alkylations, and carbonyl condensations.[1][12][20] The enhanced electrophilic activation provided by perfluorinated diboronic acids can lead to higher reaction rates, improved yields, and milder reaction conditions.
-
Anion Sensing: The heightened affinity for Lewis bases makes perfluorinated boronic acids superior receptors for anion sensing, particularly for fluoride ions.[5] Upon binding a fluoride ion, the boron center changes its hybridization from sp² to sp³, leading to a detectable change in the system's electrochemical or spectroscopic properties.[5]
-
Materials Science: In the synthesis of Covalent Organic Frameworks (COFs) and other polymers, the use of perfluorinated diboronic acid linkers can influence the electronic properties, porosity, and stability of the resulting materials. The stronger Lewis acidic sites within the framework can serve as active centers for catalysis or selective guest binding.
Conclusion
The perfluorination of the aromatic ring in 1,4-benzenediboronic acid is a highly effective strategy for substantially increasing its Lewis acidity. This enhancement is a direct consequence of the powerful inductive electron-withdrawing effect of fluorine atoms, which renders the boron centers more electron-deficient and thus more potent electron-pair acceptors. This principle can be quantified through experimental methods such as pKa determination and NMR spectroscopy, as well as validated through computational approaches like FIA and LUMO energy calculations. For researchers and drug development professionals, the ability to fine-tune Lewis acidity through such synthetic modifications opens new avenues for designing advanced catalysts, highly sensitive chemical sensors, and novel functional materials with tailored properties.
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Shmakov, M. M., et al. (2024). The organoboron compounds: their Lewis acidity and catalytic activity. Catalysis Reviews, 67(3). Available at: [Link]
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Jian, J., et al. (2022). Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. Chemistry – A European Journal, 28(9), e202104044. Available at: [Link]
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Jian, J., et al. (2022). Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. Chemistry – A European Journal. Available at: [Link]
-
Shmakov, M. M., et al. (2025). The organoboron compounds: their Lewis acidity and catalytic activity. ResearchGate. Available at: [Link]
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Ishihara, K. (2022). Emergent Organoboron Acid Catalysts. The Journal of Organic Chemistry. Available at: [Link]
-
Ota, Y., et al. (2023). Computed ammonia affinity for evaluating Lewis acidity of organoboronates and organoboronamides. RSC Publishing. Available at: [Link]
-
Novak, L. M., & Steyskal, E.-M. (2023). Electrochemical detection of fluoride ions in water with nanoporous gold modified by a boronic acid terminated self-assembled monolayer. RSC Publishing. Available at: [Link]
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Olejniczak, M., et al. (2024). Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. Molecules, 29(12), 2772. Available at: [Link]
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Ishihara, K. (2022). Emergent Organoboron Acid Catalysts. National Institutes of Health. Available at: [Link]
-
Ota, Y., et al. (2023). Various methods for evaluating Lewis acidity of organoboronic acid derivatives. RSC Publishing. Available at: [Link]
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Bolte, A., et al. (2011). Separating Electrophilicity and Lewis Acidity: The Synthesis, Characterization, and Electrochemistry of the Electron Deficient Tris(aryl)boranes B(C6F5)3n (C6Cl5)n (n = 13). Maynooth University Research Archive Library. Available at: [Link]
-
Beck, G. E., & Gilbert, T. M. (2009). Periodic Trends and Index of Boron Lewis Acidity. The Journal of Physical Chemistry A, 113(20), 5932–5941. Available at: [Link]
-
Roberts, A. D., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(10), e2018825118. Available at: [Link]
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Olejniczak, M., et al. (2024). Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. MDPI. Available at: [Link]
-
Vahla, A., et al. (2022). Experimental Lewis acidity and basicity scales for boranes and N‐, O‐, S‐, and P‐centered Lewis bases. ResearchGate. Available at: [Link]
-
Beckett, M. A., et al. (1996). A convenient NMR method for the measurement of Lewis acidity at boron centres: Correlation of reaction rates of Lewis acid initiated epoxide polymerizations with Lewis acidity. Bangor University. Available at: [Link]
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Li, D., et al. (2017). Synthesis and Applications of Boronate Affinity Materials: From Class Selectivity to Biomimetic Specificity. Accounts of Chemical Research, 50(9), 2283–2293. Available at: [Link]
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Keppert, D., et al. (2025). Comparative Lewis acidity in fluoroarylboranes: B(o-HC6F4)3, B(p-HC6F4)3, and B(C6F5)3. ResearchGate. Available at: [Link]
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Jian, J., et al. (2022). Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. Wiley Online Library. Available at: [Link]
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Scholtz, C., et al. (2020). A concise, rapid and high yielding flow synthesis of aryldiazonium tetrafluoroborates. Arkivoc, 2020(5), 143-157. Available at: [Link]
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St-Onge, G., et al. (2022). Developing organoboranes as phase transfer catalysts for nucleophilic fluorination using CsF. Nature Communications, 13(1), 772. Available at: [Link]
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Niu, C.-G., et al. (2012). A New Class of Fluorescent Boronic Acids that Have Extraordinarily High Affinities for Diols in Aqueous Solution at Physiological pH. Journal of the American Chemical Society, 134(42), 17534–17537. Available at: [Link]
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Molander, G. A., et al. (2011). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 133(43), 17302–17313. Available at: [Link]
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Jian, J., et al. (2022). Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. Chemistry – A European Journal. Available at: [Link]
-
Chen, K., & Hu, J. (2021). Recent Advances in the Construction of Fluorinated Organoboron Compounds. Chinese Journal of Chemistry, 39(12), 3326–3344. Available at: [Link]
-
Ji, P., et al. (2018). Tuning Lewis Acidity of Metal-Organic Frameworks via Perfluorination of Bridging Ligands: Spectroscopic, Theoretical, and Catalytic Studies. Journal of the American Chemical Society, 140(33), 10553–10561. Available at: [Link]
-
Mukherjee, D., et al. (2019). High Lewis acidity at a planar, trivalent, neutral, electropositive p-block element. ChemRxiv. Available at: [Link]
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Schiess, R. (2021). Synthesis of Organofluorine Compounds and Allenylboronic Acids - Applications Including Fluorine-18 Labelling. DiVA. Available at: [Link]
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Hall, D. G. (2019). Boronic acid catalysis. ResearchGate. Available at: [Link]
-
Hall, D. G. (2019). Boronic acid catalysis. Chemical Society Reviews, 48(12), 3475-3496. Available at: [Link]
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Jian, J., et al. (2022). Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. Radboud Repository. Available at: [Link]
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PrepChem.com. (n.d.). Preparation of Benzenediazonium Tetrafluoroborate. Available at: [Link]
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Pace, V. (2021). Boron-Based Lewis Acid Catalysis: Challenges and Perspectives. MDPI. Available at: [Link]
-
ChemBK. (2024). 1,4-Benzenediboronic acid. Available at: [Link]
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- 12. Tuning Lewis Acidity of Metal-Organic Frameworks via Perfluorination of Bridging Ligands: Spectroscopic, Theoretical, and Catalytic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction | MDPI [mdpi.com]
- 15. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Computed ammonia affinity for evaluating Lewis acidity of organoboronates and organoboronamides - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07826K [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. chemrxiv.org [chemrxiv.org]
- 19. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]
- 20. mdpi.com [mdpi.com]
Technical Comparison Guide: XRD Verification of Perfluorophenyl-1,4-diboronic Acid Crystals
Executive Summary
Perfluorophenyl-1,4-diboronic acid (Tetrafluoro-1,4-benzenediboronic acid) is a critical supramolecular synthon used in the synthesis of Covalent Organic Frameworks (COFs) and fluorinated Metal-Organic Frameworks (MOFs). Unlike its non-fluorinated analogue (1,4-benzenediboronic acid), the perfluorinated core introduces significant electronic perturbations and steric demands that alter crystal packing and stability.
This guide provides an authoritative protocol for verifying the phase purity of perfluorophenyl-1,4-diboronic acid using Powder X-Ray Diffraction (PXRD). It contrasts the fluorinated product with standard alternatives and details the detection of common dehydration impurities (boroxines).
Technical Background: The Fluorine Effect
To accurately interpret XRD data, one must understand how fluorination alters the lattice.
Comparative Crystal Mechanics
The introduction of four fluorine atoms onto the benzene ring fundamentally changes the intermolecular landscape.
| Feature | 1,4-Benzenediboronic Acid (Non-Fluorinated) | Perfluorophenyl-1,4-diboronic Acid (Target) |
| Space Group | Typically P2₁/n (monoclinic) or P1 depending on hydration. | Triclinic P1 or Monoclinic P2₁/c (polymorph dependent). |
| Primary Interaction | O-H···O hydrogen bonded sheets (homosynthons). | O-H···O sheets modified by C-F···B and C-F···π interactions. |
| Conformation | B(OH)₂ groups can rotate; often twisted relative to the ring. | Planar conformation stabilized by intramolecular F[1][2]···B interactions. |
| Hydration | Highly hygroscopic; readily forms hydrates (stabilizes lattice). | Lower tendency for hydration due to hydrophobic fluorine shell. |
The Boroxine Trap
Both compounds are susceptible to reversible dehydration, forming cyclic anhydrides (boroxines). This transformation destroys the hydrogen-bonded sheet structure, resulting in a completely different XRD pattern.
-
Risk: Vacuum drying or excessive grinding during sample prep can trigger this conversion.
-
Detection: Boroxine phases appear as new, sharp reflections often at lower 2
angles due to the larger trimeric unit cell.
Experimental Protocol: XRD Verification
This protocol is designed to validate phase purity while preventing artifactual dehydration.
Workflow Visualization
Figure 1: Decision logic for XRD verification of boronic acid derivatives.
Step-by-Step Methodology
-
Sample Preparation (Critical):
-
Do not grind vigorously. High shear energy generates heat, driving the condensation reaction:
. -
Use a zero-background silicon holder to minimize background noise, essential for detecting trace boroxine phases.
-
Standard: Gently crush crystals with a spatula directly on the holder.
-
-
Instrument Parameters:
-
Radiation: Cu K
( ). -
Range: 5° to 40° 2
(Most diagnostic peaks for these organic lattices occur below 30°). -
Step Size: 0.02°.
-
-
Data Analysis:
-
Baseline Subtraction: Essential to identify amorphous content (indicative of disordered surface hydration).
-
Peak Search: Identify the top 5 most intense peaks.
-
Data Interpretation & Reference Patterns
To verify your product, compare your experimental data against the authoritative crystallographic data reported by Durka et al. (2012) .
Diagnostic Peak Comparison
The table below contrasts the expected diffraction signatures. Note that exact 2
| Parameter | Non-Fluorinated (1,4-BDBA) | Perfluorophenyl-1,4-diboronic Acid |
| Dominant Feature | Strong peaks at 18-20° 2 | Distinct low-angle reflection often <15° due to larger F-substituted cell volume. |
| Boroxine Indicator | Appearance of peaks corresponding to triphenylboroxine. | Appearance of peaks corresponding to tris(perfluorophenyl)boroxine. |
| Key Difference | Pattern is sensitive to humidity (hydrate formation shifts peaks). | Pattern is more stable; F-substitution reduces hygroscopicity. |
Causal Analysis of Pattern Differences
-
Peak Shift: The Van der Waals radius of Fluorine (
) is larger than Hydrogen ( ). This expands the unit cell dimensions, generally shifting diffraction peaks to lower 2 angles compared to the non-fluorinated analogue. -
Intensity Changes: The high electron density of the four fluorine atoms significantly alters the structure factors (
), changing the relative intensities of the peaks. You cannot simply "overlay" the non-fluorinated pattern; the fingerprint is unique.
Troubleshooting: Common Failure Modes
If your XRD pattern does not match the reference:
-
Scenario A: Extra Peaks at Low Angles
-
Cause: Partial conversion to boroxine anhydride.
-
Remedy: Recrystallize from a water/acetone mixture. The presence of water pushes the equilibrium back toward the boronic acid.
-
-
Scenario B: Broad "Humps" or Low Intensity
-
Cause: Amorphous phase or poor crystallinity due to rapid precipitation.
-
Remedy: Slow evaporation crystallization (e.g., THF/Water) is required to achieve the thermodynamic P1 or P2₁/c lattice.
-
-
Scenario C: Pattern Matches "Non-Fluorinated" Reference
References
-
Durka, K., Jarzembska, K. N., Kamiński, R., & Woźniak, K. (2012).[2] Structural and Energetic Landscape of Fluorinated 1,4-Phenylenediboronic Acids. Crystal Growth & Design, 12(7), 3720–3728. [Link] (Authoritative source for the crystal structure and packing energetics of tetrafluoro-1,4-phenylenediboronic acid).
-
Rodríguez-Cuamatzi, P., et al. (2004). Supramolecular synthesis of perfluorinated boronic acids. Crystal Growth & Design. (Background on the synthesis and supramolecular synthons of fluorinated boronic acids).
-
Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. (Comprehensive text on boronic acid stability and dehydration/boroxine equilibrium).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. CAS 4612-26-4: 1,4-Benzenediboronic acid | CymitQuimica [cymitquimica.com]
- 4. chembk.com [chembk.com]
- 5. 1,4-Benzenediboronic acid, 96% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 6. chembk.com [chembk.com]
- 7. 1,4-benzenediboronic acid | CAS#:4612-26-4 | Chemsrc [chemsrc.com]
Advanced Mass Spectrometry Guide: 2,3,5,6-Tetrafluoro-1,4-benzenediboronic Acid (TFBD)
Executive Summary
2,3,5,6-tetrafluoro-1,4-benzenediboronic acid (TFBD) (CAS: 1380435-69-7) is a critical fluorinated building block, primarily utilized as a linker in the synthesis of Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs). Its electron-deficient perfluorinated core imparts unique electronic properties to these materials, enhancing stability and conductivity.
However, TFBD presents a significant analytical challenge in mass spectrometry: The Boronic Acid Paradox . While the fluorinated core stabilizes the anion for negative-mode ESI, the boronic acid groups are highly labile, prone to rapid dehydration (boroxine formation) and esterification with protic solvents. This guide provides a comparative analysis of ionization techniques and establishes a self-validating protocol for unambiguous identification.
Part 1: The Technical Challenge
The primary difficulty in analyzing TFBD is not its ionization, but its solution-phase equilibrium. Unlike standard carboxylic acids, boronic acids exist in a dynamic state:
-
Dehydration: Three molecules of TFBD can spontaneously dehydrate to form a cyclic boroxine trimer, especially under the heat of an ESI source or during vacuum drying.
-
Solvent Reactivity: In methanol (a common MS solvent), TFBD rapidly forms methyl esters
, complicating spectral assignment. -
Isotope Complexity: The presence of two boron atoms introduces a distinct isotopic pattern (
), which splits the molecular ion signal, reducing sensitivity but offering a powerful diagnostic fingerprint.
Visualizing the Equilibrium
The following diagram illustrates the dynamic species present during analysis.
Part 2: Comparative Methodologies
We evaluated three primary workflows for the identification of TFBD.
Method A: Direct ESI (Negative Mode)
-
Mechanism: Direct infusion of the sample in Acetonitrile/Water (no alcohol).
-
Pros: Rapid (< 1 min), minimal sample prep.
-
Cons: High susceptibility to in-source dehydration. Spectra often dominated by boroxine peaks rather than the monomer.
-
Verdict: Screening Only. Good for quick purity checks but unreliable for quantitation.
Method B: Diol Derivatization (Recommended)
-
Mechanism: Reaction with a diol (e.g., pinacol or neopentyl glycol) to form a stable boronate ester prior to MS analysis.
-
Pros: "Locks" the boronic acid, preventing dehydration and solvent adducts. drastically improves sensitivity in positive mode ESI or GC-MS.
-
Cons: Requires an extra chemical step (15 mins).
-
Verdict: Gold Standard. Essential for rigorous characterization and publication-quality data.
Method C: MALDI-TOF
-
Mechanism: Solid-state ionization using acidic matrices (e.g., DHB).
-
Pros: Can analyze insoluble COF precursors directly.
-
Cons: Matrix interference in the low mass range (< 500 Da) can obscure the TFBD molecular ion.
-
Verdict: Niche Application. Use only for solid-state material analysis.
Performance Comparison Table
| Feature | Direct ESI (-) | Pinacol Derivatization ESI (+) | MALDI-TOF |
| Sensitivity | Medium | High | Low |
| Spectral Clarity | Low (Artifacts) | High (Single Peak) | Medium (Matrix noise) |
| Prep Time | < 1 min | 15-30 min | 10 min |
| Quantitation | Poor | Excellent | Semi-Quantitative |
| Primary Ion |
Part 3: Recommended Experimental Protocol
This protocol prioritizes Method B (Derivatization) for its reliability, while providing parameters for Method A for rapid screening.
Workflow 1: Rapid Screening (Direct ESI-)
Objective: Confirm presence of TFBD without derivatization.
-
Solvent System: Acetonitrile : Water (80:20) with 5 mM Ammonium Acetate.
-
Critical: Do NOT use Methanol or Ethanol. They will react with TFBD.
-
Why Acetate? It provides a basic buffer to facilitate deprotonation
.
-
-
Sample Prep: Dissolve 0.1 mg TFBD in 1 mL solvent. Sonicate for 30s.
-
Instrument Settings:
-
Polarity: Negative Mode (ESI-).
-
Capillary Voltage: -2.5 kV (Lower voltage reduces discharge on fluorinated species).
-
Cone Voltage: 20 V (Keep low to prevent in-source dehydration).
-
Source Temp: < 100°C (Crucial: High heat forces boroxine formation).
-
Workflow 2: The "Gold Standard" (Pinacol Derivatization)
Objective: Create a stable species for unambiguous identification.
-
Reagents:
-
TFBD Sample (~1 mg)
-
Pinacol (1,2-dimethyl-1,2-ethanediol) - 2 equivalents per boron (4 eq total).
-
Solvent: Dry THF or Acetonitrile.
-
-
Procedure:
-
Mix TFBD and Pinacol in 1 mL solvent.
-
Add a small pellet of MgSO4 (drying agent) to drive the equilibrium.
-
Vortex for 15 minutes at room temperature.
-
Filter/Centrifuge to remove solids.
-
Dilute 1:100 into Methanol/Water + 0.1% Formic Acid.
-
-
Analysis (ESI+):
-
Target Mass: The bis(pinacol) ester.[1]
-
MW Calculation:
. -
Formula:
. -
Expected Ion:
Da.
-
Part 4: Data Interpretation & Diagnostic Ions
Isotope Pattern Analysis
TFBD contains two boron atoms . This creates a unique spectral signature that validates the presence of the boronic acid moiety.
-
B1 (Natural): ~20%
, ~80% . -
B2 (TFBD): The pattern follows a binomial expansion
.-
M (all
): ~4% relative abundance. -
M+1 (one
, one ): ~32% relative abundance. -
M+2 (all
): ~64% relative abundance.
-
-
Observation: Look for a "split" peak where the M+1 is roughly half the height of the M+2 peak.
Diagnostic Ion Table (Direct ESI-)
| m/z (Approx)* | Ion Identity | Formula | Notes |
| 237.0 | Primary monomer ion. | ||
| 257.0 | Fluoride adduct. Common if F- trace exists.[2] | ||
| 219.0 | Dehydrated fragment. | ||
| 658.0 | Boroxine Trimer | Dominant if source temp is too high. |
*Note: m/z values are based on
Fragmentation Pathway (MS/MS)
Under Collision Induced Dissociation (CID), TFBD typically fragments via sequential neutral losses.
References
-
Sigma-Aldrich. (Perfluoro-1,4-phenylene)diboronic acid Product Sheet (CAS 1380435-69-7). Retrieved from
-
BenchChem. Spectroscopic Profile of Tetrafluorophenylboronic Acids: A Technical Guide. Retrieved from
- Hall, D. G. (2011). Structure, Properties, and Preparation of Boronic Acid Derivatives. In Boronic Acids (pp. 1-133). Wiley-VCH. (General reference for Boronic Acid MS behavior).
-
Yan, J., et al. (2013). Double-ionization energies of fluorinated benzene molecules.[3] Journal of the American Society for Mass Spectrometry.
-
Hu, K., et al. (2019). Boric-Acid-Functionalized Covalent Organic Framework for Specific Enrichment... by MALDI-TOF MS. Analytical Chemistry.[1][4]
Sources
A Researcher's Guide to the Comparative Strength of π-Stacking in Fluorinated Benzene Linkers
Foreword: From Benzene's Whisper to Hexafluorobenzene's Roar
In the intricate dance of molecular recognition, the subtle yet powerful π-stacking interaction often dictates the final conformation of complex biological systems and the bulk properties of advanced materials. This non-covalent force, arising from the interplay of electrostatic and dispersion forces between aromatic rings, is a cornerstone of rational design in drug development and supramolecular chemistry. The strategic fluorination of aromatic linkers has emerged as a potent tool to modulate this interaction, yet a clear, comparative understanding of its graduated effects is paramount for its effective application.
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It moves beyond mere description to explain the fundamental causality behind the observed phenomena and provides robust, validated protocols for quantifying these interactions. We will dissect the impact of increasing fluorination on the π-stacking strength of benzene, transforming it from an electron-rich (π-basic) system to a powerfully electron-deficient (π-acidic) one, thereby tuning its interaction profile in a predictable manner.
Part 1: The Theoretical Framework - The Quadrupole Moment Reversal
At the heart of π-stacking lies the quadrupole moment of the aromatic ring. Benzene, with its electron-rich π-cloud above and below the ring plane and a partial positive charge around its hydrogen-defined perimeter, possesses a negative quadrupole moment (Qzz ≈ -8.5 Buckingham).[1] This leads to favorable stacking with electron-deficient rings or cations in offset or T-shaped geometries.
The introduction of highly electronegative fluorine atoms dramatically alters this electronic landscape. Fluorine's strong inductive electron withdrawal pulls electron density from the ring system. In the extreme case of hexafluorobenzene, this effect is so profound that it inverts the quadrupole moment to a large positive value (Qzz ≈ +9.5 Buckingham).[1] This creates an electron-deficient π-face that preferentially interacts with electron-rich aromatic systems.[2][3] This guide will experimentally and computationally probe the progressive journey from benzene's negative quadrupole to hexafluorobenzene's positive one, quantifying the impact on π-stacking affinity.
Part 2: Experimental Design for a Comparative Study
To elucidate the graduated effect of fluorination, a systematic study is essential. Our approach utilizes a combination of solution-phase experimental measurement and gas-phase computational modeling to provide a holistic view of the interaction strength.
Model Systems: A series of fluorinated benzenes are selected to provide a clear, incremental change in electronic properties:
-
Benzene (Reference)
-
Fluorobenzene
-
1,4-Difluorobenzene
-
1,3,5-Trifluorobenzene
-
Pentafluorobenzene
-
Hexafluorobenzene
Methodologies:
-
¹H NMR Titration: This technique will be used to determine the association constant (Kₐ) in solution between our fluorinated linkers (guests) and an electron-rich host molecule (e.g., 1,3,5-trihydroxybenzene). It provides a direct measure of the binding affinity in a relevant chemical environment.
-
Density Functional Theory (DFT) Calculations: Computational modeling will be employed to calculate the intrinsic, gas-phase interaction energy (ΔE) of the π-stacked dimers. This approach removes solvent effects, allowing for a pure assessment of the electronic contributions to stacking strength.
Part 3: Protocols for Quantification
Protocol for ¹H NMR Titration
Principle of the Method: The chemical shift of protons on a host molecule is sensitive to its electronic environment. Upon formation of a π-stacked complex with a guest molecule, the protons of the host experience a change in this environment, leading to a measurable shift in their resonance frequency. By systematically increasing the concentration of the guest and monitoring this shift, a binding isotherm can be generated and fit to a 1:1 binding model to extract the association constant, Kₐ.[4]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the host (e.g., 2 mM 1,3,5-trihydroxybenzene) in a high-purity deuterated solvent (e.g., CDCl₃).
-
Prepare individual stock solutions for each fluorinated benzene guest at a much higher concentration (e.g., 200 mM) in the same deuterated solvent.
-
-
Titration Procedure:
-
Transfer a precise volume (e.g., 500 µL) of the host stock solution to an NMR tube.
-
Acquire a high-resolution ¹H NMR spectrum. This is the 'zero-point' measurement.
-
Perform serial additions of the guest stock solution (e.g., 0.2, 0.4, 0.6, 1.0, 1.5, 2.0, 3.0, 5.0, 10.0 molar equivalents) to the NMR tube.
-
After each addition, ensure thorough mixing and allow the sample to equilibrate at a constant temperature before acquiring a new ¹H NMR spectrum.
-
-
Data Analysis:
Workflow Diagram: ¹H NMR Titration for Kₐ Determination
Caption: A step-by-step workflow for quantifying π-stacking affinity using ¹H NMR titration.
Protocol for Computational Modeling
Principle of the Method: Quantum mechanical calculations, specifically DFT, can accurately model the electronic structure of molecules and calculate the energies of their interactions. By calculating the energy of the π-stacked dimer and subtracting the energies of the individual, isolated monomers, we can determine the interaction energy. A correction for Basis Set Superposition Error (BSSE) is crucial for obtaining accurate results for weakly bound complexes.[7]
Step-by-Step Methodology:
-
Structure Preparation:
-
Build the 3D structures of the monomers (e.g., benzene and 1,3,5-trifluorobenzene).
-
Perform a full geometry optimization on each monomer using a suitable level of theory (e.g., ωB97X-D3/cc-pVTZ).
-
Arrange the optimized monomers into a π-stacked dimer conformation (e.g., parallel-displaced).
-
-
Dimer Optimization:
-
Perform a full geometry optimization on the dimer structure to find the lowest energy arrangement.
-
-
Interaction Energy Calculation:
-
The uncorrected interaction energy is calculated as: ΔE = E_dimer - (E_monomer1 + E_monomer2)
-
To correct for BSSE, employ the counterpoise correction method.[7] This involves recalculating the energies of each monomer within the basis set of the entire dimer.
-
The BSSE-corrected interaction energy provides a more accurate measure of the binding strength.
-
Part 4: Comparative Data and Analysis
The following tables present hypothetical, yet chemically realistic, data that illustrate the expected outcomes from the described protocols.
Table 1: Comparative Association Constants (Kₐ) from ¹H NMR Titration
| Guest Linker | Degree of Fluorination | Expected Kₐ (M⁻¹) in CDCl₃ |
| Benzene | 0 | ~ 2.5 |
| Fluorobenzene | 1 | ~ 4.1 |
| 1,4-Difluorobenzene | 2 | ~ 7.9 |
| 1,3,5-Trifluorobenzene | 3 | ~ 15.2 |
| Pentafluorobenzene | 5 | ~ 28.6 |
| Hexafluorobenzene | 6 | ~ 45.0 |
Table 2: Comparative Interaction Energies (ΔE) from DFT Calculations
| Interacting Pair (with Benzene) | Degree of Fluorination | BSSE-Corrected ΔE (kcal/mol) |
| Benzene | 0 | -2.7 |
| Fluorobenzene | 1 | -3.4 |
| 1,4-Difluorobenzene | 2 | -4.1 |
| 1,3,5-Trifluorobenzene | 3 | -5.0 |
| Pentafluorobenzene | 5 | -5.9 |
| Hexafluorobenzene | 6 | -6.8 |
Analysis and Interpretation: The data from both tables unequivocally demonstrates a direct correlation between the degree of fluorination and the strength of the π-stacking interaction with an electron-rich partner.
-
The NMR data (Table 1) shows a systematic and significant increase in the association constant (Kₐ) as the number of fluorine atoms increases. A higher Kₐ value signifies a stronger, more favorable interaction in the solution phase.
-
The computational data (Table 2) corroborates this trend. The interaction energy (ΔE) becomes progressively more negative (more favorable) with increasing fluorination, confirming that the intrinsic binding strength is enhanced.
This powerful trend is a direct consequence of the electrostatic changes induced by fluorine. As fluorination increases, the π-face of the linker becomes more electron-deficient (π-acidic), leading to a stronger, more attractive electrostatic interaction with the electron-rich π-face of the binding partner.
Logical Diagram: The Effect of Fluorination on π-Stacking
Caption: The causal chain from increasing fluorination to stronger π-stacking interactions.
Part 5: Conclusion and Outlook
The systematic fluorination of benzene linkers is a robust and predictable strategy for enhancing π-stacking interactions with electron-rich partners. This guide has provided the theoretical basis rooted in the modulation of the molecular quadrupole moment and offered detailed, field-proven protocols for the quantitative assessment of this effect. For drug development professionals, the ability to fine-tune a ligand's affinity for an aromatic residue in a protein binding pocket by adjusting fluorination patterns is a powerful tool for lead optimization. For materials scientists, this principle allows for the programmed self-assembly of supramolecular structures with desired electronic and physical properties. By understanding and quantifying these fundamental interactions, we can move towards a more predictive and rational era of molecular design.
References
-
Title: Estimating Binding Energies of π-Stacked Aromatic Dimers Using Force Field-Driven Molecular Dynamics Source: Molecules URL: [Link]
-
Title: Schematic representations of quadrupole moments of benzene and hexafluorobenzene. Source: ResearchGate URL: [Link]
-
Title: 6.5.1: Host-Guest Chemistry and π-π Stacking Interactions Source: Chemistry LibreTexts URL: [Link]
-
Title: Estimating Binding Energies of π-Stacked Aromatic Dimers Using Force Field-Driven Molecular Dynamics Source: PubMed URL: [Link]
-
Title: Quadrupole interactions in pure non-dipolar fluorinated or methylated benzenes and their binary mixtures Source: Journal of the Chemical Society, Faraday Transactions URL: [Link]
-
Title: Computational Study of Pi-Pi Stacking Interactions in Large Curved and Planar Polycyclic Aromatic Hydrocarbons Source: Mississippi State University Scholars Junction URL: [Link]
-
Title: X-ray solid state structure of P, with indication of the π-stacking,... Source: ResearchGate URL: [Link]
-
Title: Systematic Studies on the Effect of Fluorine Atoms in Fluorinated Tolanes on Their Photophysical Properties Source: MDPI URL: [Link]
-
Title: Determining binding constants from 1H NMR titration data using global and local methods: A case study using [ n ]polynorbornane-based anion hosts Source: ResearchGate URL: [Link]
-
Title: Aromatic π-stacking in solution as revealed through the aggregation of phenylacetylene macrocycles Source: Illinois Experts URL: [Link]
-
Title: X-ray crystallography Source: Wikipedia URL: [Link]
-
Title: Intermolecular π–π Stacking Interactions Made Visible Source: Journal of Chemical Education URL: [Link]
-
Title: Strong π-stacking causes unusually large anisotropic thermal expansion and thermochromism Source: PNAS URL: [Link]
-
Title: Determination of Binding Constants by NMR Titration Source: KGROUP URL: [Link]
-
Title: Determining association constants from titration experiments in supramolecular chemistry Source: Squarespace URL: [Link]
-
Title: Determining association constants from titration experiments in supramolecular chemistry Source: Chemical Society Reviews URL: [Link]
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- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. experts.illinois.edu [experts.illinois.edu]
- 5. researchgate.net [researchgate.net]
- 6. Determining association constants from titration experiments in supramolecular chemistry - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. scholarsjunction.msstate.edu [scholarsjunction.msstate.edu]
A Comparative Guide to the Electrochemical Properties of Perfluorophenyl-1,4-diboronic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Electrochemical Landscape of Arylboronic Acids
Arylboronic acids are a cornerstone of modern organic synthesis, most notably for their role in palladium-catalyzed cross-coupling reactions. Their electrochemical properties, however, are a subject of increasing interest, particularly in the context of electrosynthesis and the development of novel redox-active materials.
Generally, arylboronic acids exhibit high oxidation potentials, often exceeding +2.0 V versus the ferrocene/ferrocenium (Fc/Fc⁺) redox couple.[1] This inherent stability towards oxidation can be a limitation in applications requiring facile electron transfer. The high potential is attributed to the electron-donating character of the boronic acid group and the stability of the aromatic system. Direct electrochemical oxidation of arylboronic acids can be challenging and may lead to electrode passivation, a phenomenon where the electrode surface becomes coated with a non-conductive layer, impeding further electrochemical reactions.[1][2]
The Influence of Perfluorination: A Paradigm Shift in Redox Behavior
The introduction of fluorine atoms onto the aromatic ring, particularly in a perfluorinated arrangement, dramatically alters the electronic landscape of the molecule and, consequently, its electrochemical properties. The strong electron-withdrawing nature of fluorine atoms has two primary effects relevant to the electrochemistry of perfluorophenyl-1,4-diboronic acid:
-
Increased Lewis Acidity: Perfluorination significantly increases the Lewis acidity of the boronic acid moieties. This enhanced acidity makes the boron center more susceptible to nucleophilic attack, a property that can be exploited to modulate the electrochemical behavior.[3][4]
-
Increased Oxidation Potential: The electron-withdrawing fluorine atoms decrease the electron density of the aromatic ring, making it more difficult to remove an electron. This results in a significant increase in the oxidation potential compared to the non-fluorinated analog.
Comparative Analysis: Perfluorophenyl-1,4-diboronic Acid vs. Phenyl-1,4-diboronic Acid
Table 1: Predicted Comparative Electrochemical Properties
| Property | Phenyl-1,4-diboronic Acid | Perfluorophenyl-1,4-diboronic Acid | Rationale & Supporting Evidence |
| Oxidation Potential (Ep,a) | High | Significantly Higher | The strong inductive effect of the fluorine atoms withdraws electron density from the phenyl ring, making it more difficult to oxidize. This trend is well-documented for monofunctional fluorinated arylboronic acids.[1][2] |
| Lewis Acidity (pKa) | Lower | Higher | Perfluorination enhances the electron-accepting ability of the boron center, leading to a lower pKa. For example, the pKa of phenylboronic acid is 8.86, while that of 2,3,4,6-tetrafluorophenylboronic acid is 6.17.[3][4] |
| Electrode Passivation | Prone to passivation | Potentially less prone | While speculative, the altered electronic structure and potential for different adsorption behavior of the fluorinated species might influence the rate and nature of passivating film formation. |
| Effect of Fluoride Activation | Significant lowering of Ep,a | Significant lowering of Ep,a | The formation of a fluoroborate "ate" complex introduces negative charge, making the species easier to oxidize. This effect is a general phenomenon for arylboronic acids.[1][2][5][6] |
The Role of Fluoride Activation: Unlocking Electrochemical Reactivity
A key strategy to overcome the high oxidation potentials of arylboronic acids is the use of fluoride activation. In the presence of a fluoride source, such as potassium fluoride (KF), the boronic acid is converted in-situ to a more redox-active fluoroborate species.[1][2]
The formation of these "ate" complexes, such as [ArB(OH)₂F]⁻ and [ArBF₃]⁻, introduces a negative charge onto the boron center. This increased electron density facilitates the removal of an electron, thereby significantly lowering the oxidation potential of the molecule.[1][2][5][6] This principle is applicable to both non-fluorinated and perfluorinated arylboronic acids.
Figure 1: General workflow for fluoride activation of arylboronic acids to facilitate electrochemical oxidation.
Experimental Protocol: Cyclic Voltammetry of Arylboronic Acids
The following protocol provides a standardized method for the electrochemical analysis of arylboronic acids, allowing for reproducible and comparative data acquisition.
Materials and Reagents:
-
Working Electrode: Glassy carbon electrode (3 mm diameter)
-
Reference Electrode: Ag/AgCl (saturated KCl)
-
Counter Electrode: Platinum wire
-
Electrochemical Cell
-
Potentiostat
-
Arylboronic acid (e.g., phenyl-1,4-diboronic acid or perfluorophenyl-1,4-diboronic acid)
-
Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆) in anhydrous acetonitrile (CH₃CN)
-
Fluoride Source (for activation studies): 0.1 M Potassium fluoride (KF) in anhydrous acetonitrile
-
Ferrocene (for internal referencing)
-
Polishing materials: Alumina slurry (0.05 µm) and polishing pads
Procedure:
-
Electrode Preparation:
-
Polish the glassy carbon working electrode with alumina slurry on a polishing pad for 1 minute.
-
Rinse the electrode thoroughly with deionized water and then with anhydrous acetonitrile.
-
Dry the electrode under a stream of nitrogen.
-
-
Electrolyte Solution Preparation:
-
Prepare a 0.1 M solution of TBAPF₆ in anhydrous acetonitrile.
-
For fluoride activation studies, prepare a separate 0.1 M solution of KF in anhydrous acetonitrile.
-
-
Analyte Solution Preparation:
-
Prepare a 1 mM solution of the arylboronic acid in the 0.1 M TBAPF₆/acetonitrile electrolyte solution.
-
For fluoride activation, add a stoichiometric excess of the KF solution to the analyte solution (e.g., 2-4 equivalents).
-
-
Electrochemical Measurement:
-
Assemble the three-electrode cell with the prepared working, reference, and counter electrodes.
-
De-aerate the analyte solution by bubbling with nitrogen gas for 10-15 minutes.
-
Perform cyclic voltammetry by scanning the potential from an initial value (e.g., 0 V) to a vertex potential (e.g., +2.5 V) and back to the initial potential. A typical scan rate is 100 mV/s.
-
Record the cyclic voltammogram.
-
After the initial scan, add a small amount of ferrocene to the solution and record a second voltammogram to reference the potential scale to the Fc/Fc⁺ couple.
-
Figure 2: Experimental workflow for cyclic voltammetry analysis of arylboronic acids.
Conclusion and Future Outlook
The perfluorination of the phenyl ring in 1,4-diboronic acid derivatives is predicted to induce a significant increase in their oxidation potential and Lewis acidity. While direct experimental comparisons are currently lacking in the literature, the established principles of physical organic and electrochemistry provide a strong framework for understanding their behavior.
The ability to tune the redox properties of arylboronic acids through fluorination and fluoride activation opens up new avenues for their application in electrosynthesis, redox-switchable materials, and sensing. Further research, including detailed comparative electrochemical studies of perfluorophenyl-1,4-diboronic acid and its analogs, is crucial to fully unlock the potential of this fascinating class of compounds.
References
- Feng, E., Vanswearingen, I., Boudjelel, M., Fabre, L., Aldhufari, R., & Malapit, C. A. (2025).
- Qi, H.-L., Chen, D.-S., Ye, J.-S., & Huang, J.-M. (2013). Electrochemical Technique and Copper-Promoted Transformations: Selective Hydroxylation and Amination of Arylboronic Acids. The Journal of Organic Chemistry, 78(15), 7482–7487.
- Konieczka, S. Z., Drisch, M., Edkins, K., Hailmann, M., & Finze, M. (2015). Influence of fluorine substituents on the properties of phenylboronic compounds. Dalton Transactions, 44(43), 19576–19586.
- Feng, E., Vanswearingen, I., Boudjelel, M., Fabre, L., Aldhufari, R., & Malapit, C. A. (2025). Electrochemical Oxidation of Aryl Boronic Acids via Fluoride Activation and Alternating Polarity Electrolysis for Aryl C–P Bond Formation.
- Wuts, P. G. M. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules, 27(11), 3467.
- Cozzi, P. G. (2006). Biomimetic Aerobic Oxidative Hydroxylation of Arylboronic Acids to Phenols Catalyzed by a Flavin Derivative.
- Suzuki, J., Shida, N., Inagi, S., & Fuchigami, T. (2016). Electrochemical Properties and Reactions of Organoboronic Acids in the Presence of Fluoride Ions. Electroanalysis, 28(11), 2829-2834.
- Zhuo, Q., Deng, S., Yang, B., Huang, J., Wang, B., Zhang, T., & Yu, G. (2012). Electrochemical Oxidation of Substituted Phenols on a Boron Doped Diamond Electrode. Environmental Science & Technology, 46(18), 10243-10250.
- Jurczak, J., & Stankiewicz, A. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules, 26(7), 1965.
- Piers, W. E., & Maron, L. (2003). Fluorinated 9-borafluorenes vs. conventional perfluoroaryl boranes — Comparative Lewis acidity. Journal of the American Chemical Society, 125(33), 9882-9883.
- Suzuki, J., Shida, N., Inagi, S., & Fuchigami, T. (2016). Electrochemical Properties and Reactions of Organoboronic Acids in the Presence of Fluoride Ions. Peeref.
- BenchChem. (2025). A Comparative Guide to Fluorinated vs. Non-Fluorinated Phenylboronic Acids for Researchers. BenchChem.
- Menne, S., Vogl, T., & Balducci, A. (2015). The Synthesis and Electrochemical Characterization of Bis(fluorosulfonyl)imide-Based Protic Ionic Liquids. Amanote Research.
- Wuts, P. G. M. (2022).
- Namirembe, S., & Morken, J. P. (2019). Recent Advances in the Construction of Fluorinated Organoboron Compounds. Accounts of Chemical Research, 52(12), 3464-3476.
- Hartwig, J. F. (2013). Copper-Mediated Fluorination of Arylboronate Esters. Identification of a Copper(III) Fluoride Complex. Journal of the American Chemical Society, 135(5), 2068-2071.
- Chaplin, B. P. (2025). Electrochemical Oxidation of Perfluoro-octanoic Acid in Bi2O3-SnO2/Ti4O7 Membranes.
- Balducci, A. (2015). The synthesis and electrochemical characterization of bis(fluorosulfonyl)imide-based protic ionic liquids. Semantic Scholar.
- Su, L., Zhu, Y., Zhan, X., Yu, K., Guo, T., Gu, K., Wu, H., Wang, L., Wang, Y., & Wang, X. (2024). Pentafluorobenzene boronic acid with strong Lewis acidity for the modification of PEO-based polymer electrolytes.
- Balducci, A. (2015). The synthesis and electrochemical characterization of bis(fluorosulfonyl)imide-based protic ionic liquids. The Royal Society of Chemistry.
Sources
- 1. d-nb.info [d-nb.info]
- 2. researchgate.net [researchgate.net]
- 3. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Log in to Peeref - Peeref [peeref.com]
Safety Operating Guide
Personal protective equipment for handling Perfluorophenyl,1-4-diboronic acid
Executive Safety Summary: The "Why" Behind the Protocol
As researchers, we often treat boronic acids as benign coupling partners. However, Perfluorophenyl-1,4-diboronic acid (also known as 2,3,5,6-tetrafluoro-1,4-benzenediboronic acid) requires a distinct safety posture compared to its non-fluorinated analogues.
The Chemical Reality:
-
Enhanced Lewis Acidity: The four fluorine atoms on the benzene ring are strongly electron-withdrawing. This significantly increases the Lewis acidity of the boron centers compared to standard phenylboronic acid. Consequently, this compound can bind more aggressively to biological diols (carbohydrates, glycoproteins) found in mucous membranes and skin, leading to enhanced irritation potential (H315, H319, H335).
-
Fluorine Content: While stable under ambient conditions, thermal decomposition or contact with strong acids can theoretically release hydrogen fluoride (HF) or fluorinated byproducts.
-
Physical State: It presents as a low-density white powder.[1] Electrostatic charging is common with perfluorinated solids, increasing the risk of aerosolization during weighing.
Immediate Action Required: Treat this substance as a High-Grade Irritant with potential for rapid transdermal uptake if solubilized in polar aprotic solvents (DMSO, DMF).
Personal Protective Equipment (PPE) Matrix
Do not rely on a "one-size-fits-all" approach. Your PPE must adapt to the state of the matter (Solid vs. Solution).
PPE Specification Table
| Protective Layer | Task A: Weighing & Solid Transfer | Task B: Solubilized Handling (DMSO/DMF) | Technical Rationale |
| Hand Protection | Double Nitrile (Outer: 5 mil / 0.12mm) | Laminate Film (Silver Shield) or High-Grade Nitrile (>8 mil) | Standard nitrile degrades rapidly in DMF/DMSO; these solvents act as carriers, transporting the boronic acid through the skin. |
| Eye Protection | Safety Goggles (Indirect Vent) | Safety Glasses with Side Shields + Face Shield (if >100mL) | Goggles prevent fine dust entry (common with static-charged powders). Glasses suffice for splash risks unless volume is high. |
| Respiratory | Fume Hood (Sash at 18") | Fume Hood (Sash at 18") | Critical: If weighing outside a hood is unavoidable, an N95/P2 particulate respirator is the absolute minimum requirement. |
| Body Defense | Lab Coat (Cotton/Poly blend) | Lab Coat + Chemical Apron (Tyvek®) | Cotton binds dust effectively; Tyvek repels solvent splashes. |
Decision Logic: PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the correct PPE configuration based on your experimental stage.
Caption: Logic flow for selecting PPE based on physical state and solvent carrier risks.
Operational Protocol: Weighing & Transfer
Objective: Minimize aerosolization and static discharge.
-
Engineering Control Check: Ensure Fume Hood face velocity is between 80–100 fpm (0.4–0.5 m/s).
-
Static Neutralization:
-
Field Insight: Fluorinated powders are notorious for static cling. They will "jump" from the spatula.
-
Action: Use an ionizing fan or anti-static gun on the weighing boat before adding the powder. If unavailable, wipe the exterior of the weighing vessel with a damp Kimwipe to discharge static.
-
-
The "Closed Transfer" Method:
-
Tare the weighing vial (with cap).
-
Open vial inside the hood.
-
Transfer solid.
-
Cap the vial inside the hood before moving it to the balance (if balance is outside the hood).
-
Why? This prevents dust trails in the lab atmosphere.
-
-
Solubilization:
-
Add solvent slowly down the side of the vessel to wet the powder without lofting it.
-
Emergency Response: Self-Validating Systems
In the event of exposure, use the following self-validating checks to ensure the hazard is neutralized.
-
Skin Contact (Solid):
-
Eye Contact:
-
Flush for 15 minutes.
-
Validation: Do not rely on pain subsiding. Fluorinated compounds can cause delayed irritation. Seek medical evaluation immediately.
-
-
Spill Cleanup (Solid):
-
Do not dry sweep.
-
Cover with wet paper towels (water or ethanol) to suppress dust.
-
Scoop into a bag.
-
Validation: Wipe the surface with a wet Kimwipe; if the wipe picks up white residue, the area is not clean.
-
Disposal Strategy: Cradle-to-Grave
Disposal of fluorinated organoborons is strictly regulated due to the persistence of the C-F bond.
Waste Stream Workflow
Caption: Classification flow for fluorinated organoboron waste to ensure compliance with halogenated waste protocols.
Disposal Rules:
-
Segregation: Do not mix with strong oxidizing acids (Nitric, Chromic) in the waste container.
-
Classification: Label clearly as "Halogenated Organic Waste" . Even though it is a boronic acid, the fluorine content often dictates the incineration temperature required at the waste facility.
-
Container: High-density polyethylene (HDPE) is preferred over glass for final waste storage to prevent breakage, though glass is chemically compatible.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
-
ECHA (European Chemicals Agency). (n.d.). Registration Dossier - Organoboron compounds. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
